Boc-D-Pen(pMeBzl)-OHdcha
Description
BenchChem offers high-quality Boc-D-Pen(pMeBzl)-OHdcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Pen(pMeBzl)-OHdcha including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of Boc-D-Pen(pMeBzl)-OH・dcha in Different Solvents
Introduction
N-α-tert-Butoxycarbonyl-D-penicillamine(S-p-methylbenzyl)-dicyclohexylammonium salt, commonly abbreviated as Boc-D-Pen(pMeBzl)-OH・dcha, is a crucial protected amino acid derivative frequently employed in solid-phase and solution-phase peptide synthesis. Its utility in the assembly of complex peptide structures, particularly those containing disulfide bridges or requiring the specific stereochemistry of D-penicillamine, is well-established. However, the successful incorporation of this building block is fundamentally dependent on its solubility characteristics in various reaction media. Poor solubility can lead to incomplete reactions, challenging purification profiles, and ultimately, lower yields of the target peptide.
This technical guide provides a comprehensive overview of the solubility of Boc-D-Pen(pMeBzl)-OH・dcha, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, users can optimize their synthetic workflows and ensure the efficient utilization of this valuable reagent.
Theoretical Framework: Understanding the Molecular Basis of Solubility
The solubility of Boc-D-Pen(pMeBzl)-OH・dcha is governed by the physicochemical properties of its constituent parts: the D-penicillamine core, the N-terminal tert-butoxycarbonyl (Boc) protecting group, the S-p-methylbenzyl (pMeBzl) protecting group, and the dicyclohexylamine (dcha) counter-ion.
-
The Hydrophobic Nature of Protecting Groups: The Boc and pMeBzl groups are inherently nonpolar and significantly increase the hydrophobicity of the parent amino acid.[1] This structural feature dictates a general insolubility in aqueous solutions and a preference for organic solvents.[1] The large, aliphatic nature of these groups dominates the molecule's interaction with its solvent environment.
-
The Role of the Dicyclohexylammonium (DCHA) Salt: Boc-protected amino acids are often supplied as dicyclohexylammonium salts to improve their crystallinity and handling characteristics. Dicyclohexylamine itself is a bulky, nonpolar amine that is only slightly soluble in water but readily soluble in many organic solvents.[2] The ionic interaction between the carboxylate of the amino acid and the ammonium ion of dcha can influence solubility, but the overall nonpolar character of the salt form remains dominant.
-
Solvent Polarity and "Like Dissolves Like": The principle of "like dissolves like" is paramount. Solvents with a polarity that matches that of the solute will be most effective at dissolving it. Given the predominantly hydrophobic nature of Boc-D-Pen(pMeBzl)-OH・dcha, it is anticipated to be most soluble in nonpolar to moderately polar organic solvents.
Below is a conceptual diagram illustrating the key molecular features of Boc-D-Pen(pMeBzl)-OH・dcha that influence its solubility.
Caption: Key molecular components of Boc-D-Pen(pMeBzl)-OH・dcha influencing solubility.
Qualitative and Quantitative Solubility Profile
Table 1: Estimated Solubility of Boc-D-Pen(pMeBzl)-OH・dcha in Common Laboratory Solvents
| Solvent | Solvent Class | Polarity Index | Estimated Solubility | Rationale & Practical Insights |
| Water | Protic, Polar | 10.2 | Insoluble | The large hydrophobic protecting groups prevent dissolution in highly polar, aqueous media.[1] |
| Methanol (MeOH) | Protic, Polar | 5.1 | Sparingly Soluble to Soluble | The hydroxyl group can interact with the carboxylate, but the overall nonpolar character of the solute limits high solubility. Heating may improve solubility. |
| Ethanol (EtOH) | Protic, Polar | 4.3 | Sparingly Soluble to Soluble | Similar to methanol, but slightly lower polarity may slightly enhance solubility of the hydrophobic components. |
| Isopropanol (IPA) | Protic, Polar | 3.9 | Soluble | Lower polarity than methanol and ethanol, providing a better match for the solute. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble to Freely Soluble | An excellent solvent for many Boc-protected amino acids due to its ability to solvate the nonpolar side chains effectively.[1] |
| Chloroform (CHCl₃) | Halogenated | 4.1 | Soluble to Freely Soluble | Similar in performance to DCM for dissolving protected amino acids.[1] |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | A moderately polar solvent that can effectively dissolve many protected amino acids. |
| Acetone | Ketone | 5.1 | Soluble | A polar aprotic solvent that is often a good choice for dissolving hydrophobic compounds.[1] |
| N,N-Dimethylformamide (DMF) | Amide, Polar Aprotic | 6.4 | Freely Soluble | A highly effective polar aprotic solvent for dissolving protected amino acids and peptides.[1] Often used as a primary solvent in peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | Amide, Polar Aprotic | 6.5 | Freely Soluble | Similar to DMF, NMP is an excellent solvent for protected amino acids.[1] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | 7.2 | Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.[1] |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | A moderately polar ether that can be a suitable solvent. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the pMeBzl group, but the overall polarity may be too low for the ionic salt portion. |
| Hexanes/Heptane | Aliphatic Hydrocarbon | 0.1 | Insoluble | These are highly nonpolar solvents and are unlikely to dissolve the protected amino acid salt. Often used as anti-solvents for precipitation. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative data for your specific application, direct experimental determination of solubility is recommended. Two common methods are the thermodynamic "shake-flask" method and the kinetic turbidimetric method.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound and is considered the gold standard.[3][4]
Objective: To determine the saturation concentration of Boc-D-Pen(pMeBzl)-OH・dcha in a given solvent at a specific temperature.
Materials:
-
Boc-D-Pen(pMeBzl)-OH・dcha
-
Selected solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of Boc-D-Pen(pMeBzl)-OH・dcha to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Gravimetric: If the solvent is volatile and the solute is not, a known volume of the filtrate can be evaporated to dryness and the mass of the residue determined.
-
Spectroscopic/Chromatographic: Dilute the filtrate with a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
Caption: Workflow for the Shake-Flask Method for Thermodynamic Solubility.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is useful for rapid screening and determines the concentration at which a compound precipitates from a solution when added from a concentrated stock.[5][6]
Objective: To rapidly assess the solubility of Boc-D-Pen(pMeBzl)-OH・dcha in a range of solvents.
Materials:
-
Boc-D-Pen(pMeBzl)-OH・dcha
-
DMSO (or another suitable stock solvent)
-
Test solvents
-
96-well microplate
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of Boc-D-Pen(pMeBzl)-OH・dcha in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the test solvents. This creates a concentration gradient across the wells.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader.[5]
-
Analysis: The solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Caption: Workflow for Kinetic Solubility Determination via Turbidimetry.
Practical Recommendations and Troubleshooting
-
Solvent Quality: Always use high-purity, anhydrous solvents when possible. The presence of water can significantly decrease the solubility of hydrophobic compounds like Boc-D-Pen(pMeBzl)-OH・dcha.[1]
-
Temperature Effects: Solubility is generally temperature-dependent. For endothermic dissolution processes, increasing the temperature will increase solubility. A product datasheet suggests that for obtaining higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath can be beneficial.[7]
-
Co-solvent Systems: If solubility is limited in a desired solvent, employing a co-solvent system can be effective. For example, adding a small percentage of a stronger solvent like DMF or NMP to a weaker one like DCM can enhance solvation.[1]
-
pH Adjustments: While less common for protected amino acids in organic synthesis, in hydroalcoholic systems, adjusting the pH away from the isoelectric point can increase the solubility of amino acids.[8][9]
Conclusion
The solubility of Boc-D-Pen(pMeBzl)-OH・dcha is a critical parameter for its effective use in peptide synthesis. Its chemical structure, dominated by hydrophobic protecting groups, dictates a preference for nonpolar to polar aprotic organic solvents such as DCM, DMF, NMP, and DMSO. While precise quantitative data should be determined experimentally using established methods like the shake-flask protocol, the principles and qualitative data presented in this guide offer a solid foundation for solvent selection and optimization of reaction conditions. By applying a systematic approach to understanding and measuring solubility, researchers can mitigate risks associated with poor dissolution and enhance the efficiency and success of their synthetic endeavors.
References
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.2: Structures of Amino Acids. Retrieved from [Link]
-
SlideShare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
BioCrick. (n.d.). Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. raytor.com [raytor.com]
- 7. biocrick.com [biocrick.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
A-Z Guide to the Synthesis of Boc-D-Pen(pMeBzl)-OHdcha: From Raw Materials to Purified Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-α-(tert-butyloxycarbonyl)-S-(p-methylbenzyl)-D-penicillamine dicyclohexylammonium salt (Boc-D-Pen(pMeBzl)-OHdcha). We will delve into the selection of starting materials, provide detailed, field-tested protocols, and explain the chemical principles that underpin each step of the process. This document is designed to serve as a practical resource for scientists engaged in peptide synthesis and drug development.
Strategic Overview: Retrosynthetic Analysis
The target molecule, Boc-D-Pen(pMeBzl)-OHdcha, is a protected amino acid derivative commonly used in peptide synthesis. A retrosynthetic analysis reveals a straightforward, multi-step synthesis from commercially available starting materials.
The synthesis logically breaks down into three primary stages:
-
N-α-protection: The amino group of D-penicillamine is protected with a tert-butyloxycarbonyl (Boc) group.
-
S-alkylation: The thiol group on the side chain is protected by alkylation with p-methylbenzyl chloride.
-
Salt Formation & Purification: The resulting free acid is converted to its dicyclohexylammonium (DCHA) salt to facilitate purification and improve handling and stability.
This strategy ensures that the reactive amino and thiol groups are appropriately protected, preventing unwanted side reactions during subsequent peptide coupling steps.[1]
Core Starting Materials: Selection and Rationale
The success of the synthesis hinges on the quality and proper handling of four key starting materials.
| Starting Material | Role | Key Considerations |
| D-Penicillamine | Chiral Backbone | High purity (>98%), correct stereoisomer (D-form), low heavy metal content. |
| Di-tert-butyl dicarbonate (Boc₂O) | N-α-Protecting Agent | High purity (>99%), moisture-sensitive (store in a desiccator). |
| p-Methylbenzyl chloride (pMeBzl-Cl) | S-Protecting Agent | High purity (>98%), lachrymator (handle in a fume hood). |
| Dicyclohexylamine (DCHA) | Salt-Forming & Purifying Agent | High purity (>99%), clear liquid, strong organic base. |
D-Penicillamine: The Chiral Foundation
D-Penicillamine serves as the foundational chiral scaffold. The "D" configuration is critical for the synthesis of peptides intended to have specific biological activities or proteolytic stability. Natural amino acids are typically in the L-form.[2]
Di-tert-butyl dicarbonate (Boc₂O): The Amino Protector
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, chosen for its stability under neutral or basic conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4][][] This orthogonality allows for selective deprotection of the N-terminus without disturbing other protecting groups on the peptide chain.[] The reaction involves the nucleophilic attack of the amino group on the Boc anhydride.[7]
p-Methylbenzyl chloride (pMeBzl-Cl): The Thiol Guardian
The thiol group of penicillamine is highly reactive and prone to oxidation, particularly forming disulfide bonds.[8] The p-methylbenzyl (pMeBzl) group is an effective protecting group for the sulfur side chain, preventing these unwanted reactions during peptide synthesis.[1] Its selection is based on its stability during the Boc-deprotection and peptide coupling steps.
Dicyclohexylamine (DCHA): The Purifier and Stabilizer
Many protected amino acids, including Boc-D-Pen(pMeBzl)-OH, are oils or amorphous solids that are difficult to purify.[9][10] Dicyclohexylamine, a strong organic base, reacts with the carboxylic acid to form a stable, crystalline dicyclohexylammonium (DCHA) salt.[9][11] This crystalline nature is highly advantageous as it allows for efficient purification through recrystallization, effectively removing impurities.[9][12] The resulting salt is typically a free-flowing, stable solid, which simplifies handling, weighing, and storage.[10][][14]
Synthetic Workflow and Experimental Protocols
The following section details the step-by-step methodology for the synthesis of Boc-D-Pen(pMeBzl)-OHdcha.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of Boc-D-Pen(pMeBzl)-OHdcha.
Detailed Reaction Scheme
The chemical transformations involved in the synthesis are depicted below.
Caption: Chemical reaction pathway for the synthesis.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-α-(tert-butyloxycarbonyl)-D-penicillamine (Boc-D-Pen-OH)
-
Dissolution: Suspend D-Penicillamine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the suspension to 0-5 °C in an ice bath. Adjust the pH to 10-11 by the dropwise addition of 1N NaOH, ensuring the temperature remains below 10 °C.
-
Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in a minimal amount of dioxane, to the reaction mixture dropwise.
-
Reaction: Maintain the pH at 10-11 by adding 1N NaOH as needed. Allow the reaction to stir overnight, gradually warming to room temperature.
-
Work-up:
-
Wash the reaction mixture with hexane (2x) to remove unreacted Boc₂O and other nonpolar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M citric acid or cold 1N HCl while cooling in an ice bath.
-
Extract the product into ethyl acetate (3x).
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Boc-D-Pen-OH, often as a white foam or viscous oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of N-α-(tert-butyloxycarbonyl)-S-(p-methylbenzyl)-D-penicillamine
-
Dissolution: Dissolve the crude Boc-D-Pen-OH (1.0 eq) from the previous step in dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base, such as potassium carbonate (K₂CO₃, 2.2 eq) or sodium hydride (NaH), in portions to deprotonate both the carboxylic acid and the thiol.
-
Alkylation: Add p-Methylbenzyl chloride (1.1 eq) dropwise to the solution.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by pouring it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1M citric acid.
-
Extract the product into ethyl acetate (3x).
-
-
Isolation: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-D-Pen(pMeBzl)-OH, typically as an oil.
Step 3: Formation and Purification of the Dicyclohexylammonium (DCHA) Salt
-
Dissolution: Dissolve the crude Boc-D-Pen(pMeBzl)-OH (1.0 eq) in a suitable solvent, such as ethyl acetate or diethyl ether.
-
Salt Formation: Add Dicyclohexylamine (1.05 eq) dropwise while stirring. A precipitate should form almost immediately.
-
Crystallization: Stir the mixture at room temperature for 1-2 hours and then cool to 0-4 °C for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Purification: Wash the filter cake with cold ethyl acetate or ether to remove soluble impurities. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary to achieve high purity.
-
Drying: Dry the final product, Boc-D-Pen(pMeBzl)-OHdcha, under vacuum to a constant weight.
Quality Control and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Typical Specification | Methodology |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography |
| Melting Point | Specific range (e.g., 110-117 °C)[8] | Melting Point Apparatus |
| Optical Rotation | Specific value in a defined solvent | Polarimetry |
| Identity (NMR) | Conforms to structure | ¹H NMR, ¹³C NMR Spectroscopy |
Safety and Handling
-
D-Penicillamine: Handle with appropriate personal protective equipment (PPE).
-
Di-tert-butyl dicarbonate: Moisture sensitive. Handle quickly and store in a desiccator.
-
p-Methylbenzyl chloride: Lachrymator and corrosive. Always handle inside a certified chemical fume hood with appropriate PPE, including gloves and safety glasses.
-
Dicyclohexylamine: Corrosive and toxic. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of Boc-D-Pen(pMeBzl)-OHdcha is a well-established process that relies on a logical sequence of protection and purification steps. The careful selection of high-purity starting materials and the strategic use of dicyclohexylamine for salt formation are critical for obtaining a final product that meets the stringent requirements for peptide synthesis and pharmaceutical research. This guide provides the foundational knowledge and practical protocols necessary for the successful and reliable production of this important amino acid derivative.
References
- Vertex AI Search. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Chem-Impex. Boc-S-4-methoxybenzyl-D-penicillamine.
- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
- Chem-Impex. Boc-L-Cys(pMeBzl)-O-CH2-Ph-CH2-COOH.
- Benchchem. Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research.
- Benchchem. The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.
- Wikipedia. Dicyclohexylamine.
- Creative Peptides. Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt.
- BOC Sciences. BOC-Amino Acids.
- Tetrahedron Letters. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts.
- BOC Sciences. BOC-Amino Acids.
- Google Patents. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).
- Bachem. Conversion of a DCHA salt to the free acid.
- Google Patents. US3980665A - Optically active salt of protected D-penicillamine and L-lysine.
- ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews.
- Organo Corporation. Separation and Refining of Amino acids.
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- 4. Boc Protected Compounds [bzchemicals.com]
- 7. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc) -OH - Google Patents [patents.google.com]
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- 12. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Boc-D-Pen(pMeBzl)-OHdcha for the Synthesis of Complex Disulfide-Rich Peptides
For: Researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides, particularly those with multiple disulfide bonds such as conotoxins and insulin analogues.
Executive Summary: Overcoming the Challenges of Disulfide-Rich Peptide Synthesis
Disulfide-rich peptides (DRPs) represent a burgeoning class of therapeutic candidates and invaluable biological tools, largely due to their exceptional stability and target specificity, which are conferred by their structurally constrained topologies.[1][2][3] However, the very disulfide bonds that grant these peptides their advantageous properties also present significant hurdles during chemical synthesis.[4] The primary challenges include achieving correct disulfide connectivity (folding), preventing side reactions at cysteine (Cys) and related residues, and ensuring stereochemical integrity throughout the synthesis.
This guide details a robust strategy centered on the use of Boc-D-Pen(pMeBzl)-OHdcha for Boc-based solid-phase peptide synthesis (SPPS). Penicillamine (Pen), a sterically hindered analogue of cysteine, is a critical tool for directing disulfide pairing and modulating peptide conformation.[5] The use of the D-enantiomer can further enhance proteolytic stability. The para-methylbenzyl (pMeBzl) protecting group for the thiol side-chain offers an optimal balance of stability and cleavability, while the dicyclohexylammonium (dcha) salt form of the amino acid derivative enhances its stability and handling characteristics.[6][7]
This document provides a comprehensive overview of the rationale behind this approach, detailed protocols for its implementation, and expert insights into overcoming common pitfalls.
The Strategic Advantage of Boc-D-Pen(pMeBzl)-OH in DRP Synthesis
The choice of building blocks in SPPS is paramount to the success of synthesizing complex peptides. The unique features of Boc-D-Pen(pMeBzl)-OH make it a superior choice for the incorporation of Pen residues in DRPs for several key reasons:
-
Steric Hindrance to Direct Folding: The gem-dimethyl group on the β-carbon of Penicillamine introduces significant steric bulk compared to Cysteine.[5] This inherent steric hindrance can be strategically employed to favor the formation of specific disulfide bonds over others, a concept known as orthogonal disulfide pairing.[1][3] By positioning Pen residues at specific locations within the peptide sequence, researchers can guide the oxidative folding process to yield the desired disulfide isomer.[8]
-
Enhanced Stability of the pMeBzl Protecting Group: The pMeBzl group is a benzyl-type protecting group for the thiol side chain.[9] In the context of Boc-SPPS, which utilizes repeated treatments with moderately strong acid (e.g., Trifluoroacetic Acid - TFA) for Nα-Boc deprotection, the stability of side-chain protecting groups is critical.[10][11] The pMeBzl group is sufficiently stable to withstand these repeated TFA deprotection cycles but can be efficiently removed during the final cleavage from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][12][13] This differential lability is the cornerstone of the Boc/Bzl protection strategy.[10]
-
Prevention of Side Reactions: The Penicillamine residue itself is prone to side reactions such as β-elimination, particularly during prolonged base exposure. The Boc-SPPS workflow, which generally avoids the use of strong bases like piperidine (used in Fmoc-SPPS), mitigates this risk. Furthermore, the robust pMeBzl protecting group effectively prevents premature oxidation of the thiol group during synthesis.
-
Improved Handling and Stability with Dicyclohexylammonium Salt: Boc-amino acids are often supplied as their dicyclohexylammonium (DCHA) salts.[6] This salt formation improves the crystallinity and shelf-life of the amino acid derivative, making it easier to handle and weigh accurately. The DCHA salt is readily converted to the free acid in situ just prior to the coupling reaction.
Core Experimental Workflow & Protocols
The successful synthesis of DRPs using Boc-D-Pen(pMeBzl)-OHdcha requires meticulous attention to detail at each stage of the Boc-SPPS process. The following sections provide a detailed, step-by-step methodology.
General Workflow Overview
The overall strategy involves the sequential assembly of the peptide chain on a solid support, followed by cleavage and deprotection, and finally, oxidative folding to form the desired disulfide bonds.
Caption: High-level workflow for DRP synthesis using Boc-SPPS.
Detailed Protocol: Incorporation of Boc-D-Pen(pMeBzl)-OHdcha
This protocol assumes a manual synthesis on a 0.25 mmol scale using a standard SPPS reaction vessel.
Materials & Reagents:
-
Merrifield or PAM resin (for C-terminal acid) or MBHA resin (for C-terminal amide).[11]
-
Boc-D-Pen(pMeBzl)-OHdcha
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1M HCl in Dioxane (for conversion of DCHA salt)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (1-Hydroxybenzotriazole)
-
Scavengers for cleavage (e.g., anisole, p-cresol)
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the appropriate resin (e.g., 0.25 mmol) in the reaction vessel.
-
Swell the resin in DCM for 30 minutes, then wash with DMF (3x) and DCM (3x).
-
If starting a new synthesis, couple the first Boc-amino acid to the resin according to standard procedures (e.g., Cesium salt method for Merrifield resin).[11]
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Activation and Coupling of Boc-D-Pen(pMeBzl)-OHdcha:
-
In a separate vial: Dissolve Boc-D-Pen(pMeBzl)-OHdcha (e.g., 4 equivalents, 1.0 mmol) in a minimal amount of DMF.
-
Convert to free acid: Add a slight excess of 1M HCl in Dioxane to the dissolved amino acid. The formation of dicyclohexylamine hydrochloride precipitate will be observed.
-
Activate: To the free acid solution, add the activating agents (e.g., HBTU/HOBt, 4 eq.) and DIEA (8 eq.). Allow to pre-activate for 2-5 minutes.
-
Couple: Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing:
-
After complete coupling, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection
The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups, including the pMeBzl group from the Pen residue. This is a critical step that requires strong acidic conditions.
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood. TFMSA is a less volatile but still highly corrosive alternative.
HF Cleavage Protocol:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., 1.0 mL p-cresol per gram of resin).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF under a stream of nitrogen and then under high vacuum.
-
Precipitate the crude peptide by triturating the residue with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Disulfide Bond Formation (Oxidative Folding)
The formation of the correct disulfide bonds is crucial for the biological activity of the peptide.[14] There are several methods to achieve this, with the choice depending on the complexity of the peptide.
Caption: General workflow for oxidative folding of DRPs.
Protocol for Air Oxidation:
-
Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.
-
Stir the solution vigorously in a flask open to the atmosphere for 24-72 hours.
-
Monitor the progress of the folding by RP-HPLC and mass spectrometry.
-
Once the folding is complete, acidify the solution with acetic or formic acid to quench the reaction.
-
Lyophilize the solution and purify the folded peptide by RP-HPLC.
Data and Troubleshooting
Table 1: Comparison of Thiol Protecting Groups in Boc-SPPS
| Protecting Group | Cleavage Condition | Stability to 50% TFA/DCM | Comments |
| p-Methylbenzyl (pMeBzl) | Strong Acid (HF, TFMSA)[12] | High | Recommended for Pen/Cys. Good stability and clean cleavage. |
| 4-Methoxybenzyl (Mob) | Strong Acid (HF, TFMSA) | Moderate | More acid labile than pMeBzl, potential for some loss during synthesis.[15] |
| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂, Ag(I) | High | Orthogonal; allows for regioselective disulfide bond formation.[16] |
Troubleshooting Common Issues:
-
Incomplete Coupling: The steric hindrance of Penicillamine can sometimes lead to slow or incomplete coupling.[5]
-
Solution: Double couple the Boc-D-Pen(pMeBzl)-OH residue. Use more potent activating agents like HATU if necessary.
-
-
Poor Yield After Cleavage: This can be due to incomplete cleavage or degradation of the peptide.
-
Solution: Ensure the peptide-resin is completely dry before cleavage. Optimize scavenger cocktail and cleavage time.
-
-
Multiple Isomers After Folding: Incorrect disulfide bond formation leads to a mixture of products.
Conclusion
The strategic use of Boc-D-Pen(pMeBzl)-OHdcha is a powerful and reliable method for the synthesis of complex disulfide-rich peptides. The unique steric and chemical properties of this building block, combined with the robustness of the Boc/Bzl SPPS strategy, provide a clear path to obtaining high-purity DRPs. By carefully following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently tackle the synthesis of these challenging but highly valuable molecules, accelerating discovery in both basic science and drug development.
References
- Benchchem. (n.d.). Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research.
- Huang, Z., Wu, Y., Dong, H., Zhao, Y., & Wu, C. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs. The Journal of Organic Chemistry, 85(17), 11475–11481.
- Benchchem. (n.d.). A Comparative Guide to the Characterization of Peptides Synthesized with Boc-D-HomoSec(pMeBzl)-OH.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Wu, C., & Zhang, H. (2020).
- Daly, N. L., & Craik, D. J. (2011). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. In Methods in Molecular Biology (Vol. 705, pp. 247–263). Humana Press.
- ResearchGate. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs.
- Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519–3530.
- Sigma-Aldrich. (n.d.). BOC-ON.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Chem-Impex International. (n.d.). Boc-5-Amino-3-oxapentanoic acid dicyclohexylamine salt.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 15(9), 6048–6064.
- Benchchem. (n.d.). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
- Ho, T. T., & Craik, D. J. (2024). Advances in the synthesis and engineering of conotoxins. European Journal of Medicinal Chemistry, 267, 117038.
- ResearchGate. (2014).
- ResearchGate. (2014).
- Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in Enzymology, 289, 198–221.
- ResearchGate. (2016).
Sources
- 1. Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthesis and engineering of conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 16. researchgate.net [researchgate.net]
High-Fidelity Manual Boc SPPS with D-Amino Acids: In-Situ Neutralization Protocol
Executive Summary
While Fmoc chemistry has become the industry standard for routine synthesis, Boc (tert-butyloxycarbonyl) SPPS remains the superior method for "difficult" sequences, aggregating peptides, and thioester-generating workflows. The acid-labile Boc group allows for the use of robust, acid-stable benzyl-based side-chain protection, which is removed simultaneously with resin cleavage using anhydrous Hydrogen Fluoride (HF).
This guide details a manual In-Situ Neutralization (ISN) protocol. Unlike traditional protocols that employ a separate neutralization step (TEA/DCM), ISN minimizes the time the peptide-resin exists in a neutral, aggregation-prone state.[1]
Why D-Amino Acids?
Incorporating D-amino acids (D-AA) is critical for peptidomimetics to induce specific secondary structures (e.g.,
Critical Safety Protocol
⚠️ DANGER: HYDROGEN FLUORIDE (HF) & TFAThis protocol utilizes anhydrous HF and 100% TFA. Both are extremely hazardous.
- HF Exposure: HF causes deep, painless tissue necrosis and systemic calcium depletion leading to cardiac arrest. Always have Calcium Gluconate gel immediately accessible. Never work alone.
- TFA Exposure: Causes severe chemical burns. Use face shields and acid-resistant gloves.
- Ventilation: All steps must be performed in a high-efficiency fume hood.
Materials & Reagents
Resin Selection
For Boc chemistry, the resin linker must withstand repeated TFA exposure.
-
MBHA Resin (4-methylbenzhydrylamine): Preferred for C-terminal amides . Highly stable to TFA.
-
PAM Resin (phenylacetamidomethyl): Preferred for C-terminal acids .
Reagent Preparation Table
| Reagent | Composition | Purpose |
| Deprotection Cocktail | 100% TFA (Neat) | Rapid removal of N-terminal Boc group. |
| Activator | 0.5 M HBTU in DMF | Fast activation; minimizes racemization. |
| Base | DIEA (Diisopropylethylamine), Neat | Activates the carboxylate. |
| Wash Solvent | DMF (Dimethylformamide), ACS Grade | Solubilizes reagents and peptide chains. |
| D-Amino Acids | Boc-D-Xaa-OH (High Purity >99.5%) | Critical: Verify enantiomeric excess (ee) via CoA. |
| Kaiser Test Kit | Ninhydrin, Phenol, KCN/Pyridine | Colorimetric monitoring of coupling.[2][3] |
The In-Situ Neutralization (ISN) Workflow[4]
This protocol follows the principles established by Schnölzer & Kent (1992), adapted for manual execution. The core philosophy is speed : minimize the time between deprotection and coupling to prevent the resin-bound peptide from collapsing into aggregated structures.[1]
Step-by-Step Cycle
Step 0: Resin Swelling
-
Weigh resin into a fritted polypropylene syringe reactor.
-
Swell in DCM for 20 mins, then wash with DMF (3x).
Step 1: Boc Deprotection
-
Drain DMF.
-
Flow Wash: Add ~5 mL 100% TFA. Agitate for 30 seconds. Drain.
-
Deprotection: Add ~5 mL 100% TFA. Agitate for 1 minute . Drain.
-
Flow Wash: Add ~5 mL 100% TFA. Agitate for 30 seconds. Drain.
-
Note: Total acid exposure is short (<2 mins) to preserve sensitive side chains, but high concentration ensures complete Boc removal.
-
Step 2: Rapid Wash
-
Wash immediately with DMF (flow wash) for 30 seconds.[4]
-
Do NOT neutralize yet. The amine salt (R-NH₃⁺ TFA⁻) prevents aggregation.
Step 3: Activation & Coupling (The ISN Step) Prepare the activated amino acid while the resin is being washed.
-
Calculate: Use 4.0 equivalents (eq) of Boc-D-AA-OH relative to resin loading.
-
Dissolve: Dissolve AA in 0.5 M HBTU/DMF (3.8 eq).
-
Activate: Add neat DIEA (6.0 eq). Shake briefly (10-15 seconds).
-
Critical for D-AAs: Do not let the activated ester sit. Prolonged activation time increases the risk of racemization via oxazolone formation.
-
-
Couple: Immediately add the activated solution to the protonated resin.
-
Time: Agitate for 10–15 minutes.
Step 4: Monitoring (Kaiser Test)
-
Add 2 drops each of Phenol, KCN, and Ninhydrin solutions. Heat at 100°C for 1 min.
-
Blue/Purple: Positive (Free amine present)
Recouple . -
Yellow/Clear: Negative (Coupling complete)
Proceed .
-
Specific Considerations for D-Amino Acids
Using D-amino acids requires vigilance regarding racemization .[9] While Boc chemistry is generally robust, the activation step is the danger zone.
The Racemization Mechanism
During activation, the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate is prone to base-catalyzed enolization, which destroys the chiral center.
Mitigation Strategies
-
Avoid Pre-activation: Never mix the D-AA, HBTU, and DIEA and let it stand for >2 minutes before adding to the resin.
-
Base Control: Ensure the DIEA does not exceed 2 equivalents relative to the HBTU/AA mixture. Excess base promotes proton abstraction from the
-carbon. -
Starting Material: D-amino acids are often more expensive and synthesized in smaller batches. Always check the Certificate of Analysis for optical rotation data. A 98% pure L-isomer is standard; a 98% pure D-isomer might actually contain 2% L-isomer, which will be incorporated and impossible to separate later.
Workflow Visualization
Figure 1: The In-Situ Neutralization (ISN) cycle optimized for Boc chemistry. Note the parallel activation path to minimize D-AA racemization.
HF Cleavage Protocol (Low-High Method)
Standard "High HF" cleavage can cause alkylation of Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) by the benzyl carbocations released during deprotection. The Low-High procedure is mandatory for high-fidelity synthesis.
The Scavenger Cocktail
-
p-Cresol: Scavenges benzyl cations.
-
p-Thiocresol: Essential if Met/Cys are present (prevents oxidation and alkylation).
-
DMS (Dimethyl sulfide): Reduces the acidity mechanism (S_N2 type cleavage) in the "Low" step.
Protocol
-
Low HF Step:
-
High HF Step:
-
Recharge vessel with anhydrous HF and p-Cresol (90 : 10).
-
React at 0°C for 45–60 mins.
-
Result: Cleaves peptide from resin and removes stubborn Arg(Tos).
-
-
Workup:
-
Precipitate peptide in ice-cold Diethyl Ether.
-
Centrifuge, decant ether, and dissolve pellet in 50% Acetic Acid/Water.
-
Lyophilize.[8]
-
Troubleshooting Guide
| Issue | Observation | Root Cause | Solution |
| Incomplete Coupling | Kaiser test remains blue after 20 mins. | Aggregation or Steric Hindrance. | 1. Recouple using HATU/HOAt (stronger).2. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Racemization | Split peaks in HPLC (diastereomers). | Base exposure too long or too high. | 1. Reduce DIEA equivalents.2. Ensure HBTU is high quality.3. Use TMP (Collidine) instead of DIEA. |
| N-term Acetylation | Unexpected mass (+42 Da). | TFA contained Acetic Acid or old DMF. | Use fresh, amine-free DMF. Ensure TFA is HPLC grade. |
| Met Oxidation | Mass +16 Da. | Inadequate scavenging during HF. | Increase p-Thiocresol in cleavage cocktail.[10][11][12] |
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[4] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970).[3] Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][6][13] Analytical Biochemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. bachem.com [bachem.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. peptide.com [peptide.com]
Application Note: Automated Solid-Phase Synthesis Protocols for Incorporating Boc-D-Pen(pMeBzl)-OH
Abstract
This comprehensive guide details the automated solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid, D-penicillamine, using the protected derivative Boc-D-Pen(pMeBzl)-OH·DCHA . D-penicillamine is a critical building block for creating peptides with constrained conformations, such as vasopressin analogs and cyclic peptides used in drug discovery. This document provides field-proven protocols, explains the chemical rationale behind experimental choices, and offers robust troubleshooting advice for researchers, scientists, and drug development professionals. Methodologies cover pre-synthesis preparation of the dicyclohexylamine (DCHA) salt, optimized coupling strategies for hindered amino acids, and final cleavage/deprotection using anhydrous hydrogen fluoride (HF).
Introduction: The Strategic Importance of D-Penicillamine in Peptide Synthesis
D-penicillamine (Pen), a non-proteinogenic amino acid, is distinguished by the presence of two geminal methyl groups at its β-carbon. This unique structural feature imparts significant steric bulk, which is leveraged in peptide chemistry to induce specific secondary structures, such as β-turns, and to create conformationally constrained cyclic peptides through disulfide bridging. The incorporation of Pen can enhance metabolic stability and receptor-binding affinity.
The synthesis of Pen-containing peptides requires a meticulous protecting group strategy.[1] This protocol utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which is well-suited for complex syntheses.[2]
-
Nα-Boc Protection: The temporary tert-butyloxycarbonyl (Boc) group protects the alpha-amino group. It is labile to moderate acids like trifluoroacetic acid (TFA) and is removed at each synthesis cycle.[3]
-
S-pMeBzl Protection: The thiol side chain is protected by the para-methylbenzyl (pMeBzl) group. This group is stable to the repetitive TFA treatments used for Boc removal but can be cleaved simultaneously with peptide release from the resin using a strong acid like anhydrous hydrogen fluoride (HF).[4]
-
Dicyclohexylamine (DCHA) Salt: Boc-D-Pen(pMeBzl)-OH is supplied as a dicyclohexylamine (DCHA) salt to improve its crystallinity, stability, and shelf-life, preventing potential degradation of the free acid over time.[5][6] It is imperative to convert this salt to its free acid form immediately before use in synthesis.[5]
Automated solid-phase peptide synthesis (SPPS) provides a robust and reproducible platform for assembling these complex molecules, minimizing manual intervention and improving efficiency.[7]
Materials, Reagents, and Equipment
Reagents and Consumables
| Reagent | Grade/Purity | Supplier (Example) | Purpose |
| Boc-D-Pen(pMeBzl)-OH·DCHA | >98% | BioCrick, Bachem | Amino acid building block[8] |
| Other Boc-protected amino acids | Synthesis Grade | Various | Peptide sequence components |
| MBHA Resin (0.5-1.0 mmol/g) | 100-200 mesh | ChemPep, Merck | Solid support for peptide amides[9] |
| Trifluoroacetic Acid (TFA) | >99.5% | Sigma-Aldrich | Boc deprotection reagent[3] |
| Dichloromethane (DCM) | Anhydrous, ACS | Fisher Scientific | Solvent for swelling, washing, deprotection |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS | Various | Solvent for coupling and washing |
| N,N-Diisopropylethylamine (DIEA) | >99.5% | Sigma-Aldrich | Neutralization and activation base[10] |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | >99% | Bachem | Coupling activator[11] |
| Acetic Anhydride | ACS Grade | Various | Capping agent |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Airgas, Matheson | Cleavage and deprotection agent[12] |
| Anisole, p-Cresol | >99% | Sigma-Aldrich | Scavengers for HF cleavage[13] |
| Diethyl Ether | Anhydrous | Fisher Scientific | Peptide precipitation |
| Phosphoric Acid (10% aq.) | ACS Grade | Various | DCHA salt conversion[5] |
| Ethyl Acetate | ACS Grade | Various | DCHA salt conversion |
Equipment
-
Automated Peptide Synthesizer (e.g., models from CEM, Protein Technologies, Aapptec)
-
HF Cleavage Apparatus (specialized, corrosion-resistant system is mandatory)
-
Lyophilizer (Freeze-Dryer)
-
High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer (for product verification)
-
Glassware for reagent preparation and work-up
Experimental Protocols
PART 3.1: Pre-Synthesis Preparation (Critical First Steps)
Protocol 3.1.1: Conversion of DCHA Salt to Free Acid
Causality: The DCHA salt is not reactive in the coupling reaction. The dicyclohexylammonium ion must be removed to liberate the free carboxylic acid, which is the functional group that will be activated for peptide bond formation. This step is mandatory.[5]
-
Suspend one part of Boc-D-Pen(pMeBzl)-OH·DCHA salt in 5-10 volume parts of ethyl acetate.
-
While stirring, add 10% aqueous phosphoric acid dropwise until the solid completely dissolves and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.
-
Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.
-
Wash the upper organic phase sequentially with 10% phosphoric acid and then three times with water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the free acid, typically as a stable oil or foam.
-
Prepare a stock solution of the resulting free acid in DMF (e.g., 0.5 M) for use in the automated synthesizer.
Protocol 3.1.2: Resin Preparation and Instrument Setup
-
Place the required amount of MBHA resin in the synthesizer's reaction vessel.
-
Swell the resin in DCM for at least 30 minutes, followed by DMF for another 30 minutes to ensure optimal reaction kinetics.[14]
-
Program the automated synthesizer with the desired peptide sequence and the specific protocols detailed below.
PART 3.2: Automated Synthesis Cycle for Boc-D-Pen(pMeBzl)-OH
The following protocol outlines a single synthesis cycle. This cycle is repeated for each amino acid in the sequence.[]
Expertise & Experience Insight: D-Penicillamine is a sterically hindered amino acid. Standard coupling protocols may result in low efficiency and deletion sequences.[16] To ensure a near-quantitative reaction, a double coupling protocol is strongly recommended for the Boc-D-Pen(pMeBzl)-OH residue.[17][18] This involves repeating the coupling step (Step 4) with fresh reagents before proceeding to the next cycle.
| Step | Operation | Reagents & Solvents | Time (min) | Rationale & Key Insights |
| 1 | Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | The Boc group is removed by acidolysis to expose the N-terminal amine for the next coupling. A pre-wash followed by a longer treatment ensures complete removal.[9] |
| 2 | Washing | DMF (3x), DCM (3x), DMF (2x) | ~10 min | Thorough washing is critical to remove residual TFA and byproducts, which would otherwise interfere with the subsequent neutralization and coupling steps. |
| 3 | Neutralization | 10% DIEA in DMF | 2 x 2 min | The protonated N-terminal amine (TFA salt) is neutralized to the free amine, which is the nucleophile required for the coupling reaction.[10] |
| 4 | Coupling | Boc-D-Pen(pMeBzl)-OH (4 eq.), HBTU (3.9 eq.), DIEA (6 eq.) in DMF | 60-120 min | HBTU rapidly activates the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation. The extended time and double coupling are for the sterically hindered Pen residue.[19][20] |
| 5 | Washing | DMF (3x), DCM (3x) | ~8 min | Removes excess activated amino acid and coupling byproducts. |
| 6 | Capping (Optional) | 10% Acetic Anhydride, 5% DIEA in DMF | 10 min | Recommended to permanently block any unreacted N-terminal amines from further reaction, preventing the formation of deletion sequences and simplifying final purification.[21] |
Workflow Visualization
Below is a diagram illustrating the key stages of a single automated synthesis cycle.
Caption: Automated Boc-SPPS Cycle Workflow.
PART 3.3: Cleavage and Final Deprotection
Trustworthiness & Safety: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the S-pMeBzl group. This requires anhydrous hydrogen fluoride (HF). HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a dedicated, HF-rated fume hood using a specialized HF cleavage apparatus.[13][22]
Protocol 3.3.1: High HF Cleavage
-
Thoroughly dry the peptide-resin under high vacuum for several hours.
-
Place the dried resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Add scavengers to the vessel. A common mixture per gram of resin is 1.0 mL of anisole and 0.5 mL of p-cresol. Scavengers are critical for trapping highly reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like Trp and Met.
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Allow the vessel to warm to 0°C and stir for 60-90 minutes. The cleavage of the S-pMeBzl group can be slow, so a longer reaction time at 0-5°C is often necessary.[13]
-
After the reaction, remove the HF by evaporation under a stream of dry nitrogen gas.
PART 3.4: Post-Cleavage Work-up
-
After HF evaporation, the resin and crude peptide will remain. Wash the resin with anhydrous diethyl ether to remove the scavengers and organic-soluble byproducts.
-
Triturate the resin with fresh, cold diethyl ether. This will cause the cleaved peptide to precipitate as a solid.
-
Filter the peptide precipitate and wash it several more times with cold ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain a stable, fluffy powder.
-
The crude product should be analyzed by RP-HPLC and mass spectrometry, followed by purification via preparative RP-HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield / Deletion Sequence at Pen residue | Incomplete Coupling: Steric hindrance of the D-Penicillamine residue is the most likely cause.[18] | Implement the double coupling protocol for the Pen residue. Increase coupling time to 2 hours. Consider using a more potent coupling reagent like HATU if issues persist.[18][20] |
| No Peptide Product Detected Post-Cleavage | DCHA Salt Not Converted: Failure to convert the DCHA salt to the free acid before synthesis will completely inhibit coupling. | Always perform and verify the DCHA salt conversion protocol (3.1.1) before preparing the amino acid solution for the synthesizer.[5] |
| Side Products in Mass Spec | Incomplete Deprotection: The Boc group was not fully removed, leading to a truncated peptide. Alkylation: Scavengers were insufficient during HF cleavage. | Ensure TFA quality and deprotection times are adequate. Increase the amount and variety of scavengers during HF cleavage (e.g., add p-thiocresol if Cys is present).[13] |
| Slow or Incomplete HF Cleavage | Resistant Protecting Group: The S-pMeBzl group requires strong acid and sufficient time for cleavage. | Ensure the HF cleavage reaction is maintained at 0-5°C (not lower) and extend the reaction time to 90-120 minutes if necessary. |
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Retrieved from [Link]
-
Beilstein Journals. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
ResearchGate. (2004). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Applied Biosystems. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1047 - MBHA Resin. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Retrieved from [Link]
-
National Institutes of Health. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]
-
BioCrick. (n.d.). Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA. Retrieved from [Link]
-
SpringerLink. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
- Google Patents. (2015). Cleavage of synthetic peptides.
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
SpringerLink. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Frontiers. (2020). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. biocrick.com [biocrick.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. biotage.com [biotage.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 21. researchgate.net [researchgate.net]
- 22. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal protection strategies with Boc-D-Pen(pMeBzl)-OHdcha
Application Notes & Protocols
Topic: Orthogonal Protection Strategies with Boc-D-Pen(pMeBzl)-OH·DCHA
Audience: Researchers, scientists, and drug development professionals.
Harnessing Steric Control and Orthogonality: A Guide to Boc-D-Pen(pMeBzl)-OH in Advanced Peptide Synthesis
Abstract
The strategic synthesis of complex peptides, particularly those containing multiple disulfide bridges or requiring enhanced conformational stability, demands a sophisticated approach to protecting group chemistry. This guide delves into the application of Boc-D-Pen(pMeBzl)-OH·DCHA, a specialized amino acid derivative that offers a powerful combination of steric influence and orthogonal protection. We will explore the foundational principles of Boc-based solid-phase peptide synthesis (SPPS), the unique advantages conferred by the D-Penicillamine scaffold, and the precise conditions required for the selective cleavage of the Nα-Boc and S-p-methylbenzyl (pMeBzl) protecting groups. Detailed, field-tested protocols for the incorporation and deprotection of this reagent are provided to empower researchers in the rational design and synthesis of novel peptide therapeutics and biochemical tools.
Introduction: The Imperative for Orthogonal Control in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the stepwise assembly of amino acids on a solid support.[1][2] The success of this methodology hinges on the concept of orthogonal protection , a strategy that employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] In the context of tert-butyloxycarbonyl (Boc) chemistry, the Nα-amino group is temporarily protected by the acid-labile Boc group, which is cleaved at each cycle of synthesis using a moderate acid like trifluoroacetic acid (TFA).[][6]
Side-chain protecting groups, however, must remain stable to these conditions. This is where the strategic selection of reagents like Boc-D-Pen(pMeBzl)-OH·DCHA becomes critical. The p-methylbenzyl (pMeBzl) group protecting the sulfur atom of the D-Penicillamine (Pen) side chain is stable to TFA but can be removed with a much stronger acid, typically anhydrous hydrogen fluoride (HF), during the final cleavage step. This differential lability is the cornerstone of its orthogonal utility.
Furthermore, the incorporation of D-Penicillamine, a sterically hindered analogue of cysteine, offers unique advantages. The gem-dimethyl groups on the β-carbon can direct disulfide bond formation, enhance resistance to proteolysis, and confer conformational rigidity, making it a valuable tool for peptide drug design.[7][8]
Compound Profile: Boc-D-Pen(pMeBzl)-OH·DCHA
Boc-D-Pen(pMeBzl)-OH is supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling properties as a crystalline solid.[9][10] The DCHA salt must be neutralized in situ before the activation of the carboxylic acid for coupling.
| Property | Value |
| Full Chemical Name | N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfa nyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| CAS Number | 198470-36-9[9][11] |
| Molecular Formula | C18H27NO4S · C12H23N[9] |
| Molecular Weight | 534.8 g/mol [9] |
| Typical Appearance | White to off-white powder |
The Principle of Orthogonal Deprotection
The core of this strategy lies in the tiered acid lability of the Boc and pMeBzl protecting groups. The Nα-Boc group is removed repeatedly during synthesis, while the S-pMeBzl group is retained until the final step. This ensures the thiol side-chain remains protected from unwanted side reactions throughout peptide elongation.
Step-by-Step Procedure:
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DCM for 20 minutes, followed by three washes with DMF.
-
Amino Acid Activation (Liberation of Free Acid):
-
In a separate vessel, dissolve Boc-D-Pen(pMeBzl)-OH·DCHA (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF (approx. 2 mL for 0.2 mmol scale).
-
Add DIC (2.0 eq) to the solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature. The DCHA salt will precipitate as dicyclohexylurea (DCU) is formed, effectively liberating the free carboxylic acid for activation by the DIC/HOBt system.
-
Causality: The DCHA is a base used to form a stable salt. It must be removed to allow the carboxyl group to react. During activation with DIC, the DCHA is protonated by HOBt, and the resulting dicyclohexylamine reacts with DIC byproducts.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen resin.
-
Mix via nitrogen bubbling or mechanical shaking for 1-2 hours. The steric bulk of Penicillamine may necessitate longer coupling times compared to less hindered amino acids.
-
-
Monitoring and Capping:
-
After coupling, wash the resin with DMF (3x) and perform a qualitative ninhydrin test to check for free primary amines.
-
If the test is positive (blue beads), indicating incomplete coupling, it is advisable to cap the unreacted amines using a solution of acetic anhydride/pyridine/DMF (1:1:8) for 20 minutes to prevent the formation of deletion sequences.
-
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Causality: The tert-butyl carbocation formed during Boc cleavage is highly reactive. DCM is a non-nucleophilic solvent that helps stabilize this intermediate without reacting. The pMeBzl group is stable under these conditions due to the higher activation energy required for its cleavage.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DMF (2x for 2 minutes each).
-
The resin is now ready for the next coupling cycle.
-
Final cleavage in Boc-SPPS requires a strong acid to cleave the peptide from the resin (e.g., Merrifield resin) and remove acid-labile side-chain protecting groups like pMeBzl. Anhydrous Hydrogen Fluoride (HF) is the most common reagent.
!! WARNING !! Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF apparatus. All necessary personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat, is mandatory. Calcium gluconate gel must be readily available as an antidote for skin exposure.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (see Table 2)
-
Cold diethyl ether
-
HF Cleavage Apparatus
Table 2: Common HF Cleavage Cocktails for pMeBzl Deprotection [3]
| Cocktail Name | Composition (v/v) | Application Notes |
|---|---|---|
| Low HF | HF:p-cresol:p-thiocresol (5:90:5) | Not suitable for pMeBzl removal. Used for cleaving highly sensitive peptides from hyper-acid-labile resins when side-chain groups are stable. |
| Standard ("High") HF | HF:Anisole (90:10) | The standard method for pMeBzl cleavage. Anisole acts as a scavenger for the p-methylbenzyl and tert-butyl carbocations. Effective for most sequences. [3] |
| High HF with Thioanisole | HF:Thioanisole:m-cresol (85:10:5) | Recommended for peptides containing Tryptophan (Trp). Thioanisole is a more effective scavenger for preventing alkylation of the indole side chain. |
Step-by-Step Procedure:
-
Preparation: Place the dried peptide-resin (approx. 1 gram) in the reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail (e.g., 1-2 mL of anisole for a 0.2 mmol synthesis). [3]2. HF Condensation: Cool the reaction vessel to -5 to 0 °C using an ice/salt bath. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The pMeBzl group is efficiently cleaved under these conditions.
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation, ensuring it is passed through a basic trap (e.g., soda lime).
-
Peptide Precipitation and Washing:
-
The resin and cleaved peptide will remain in the vessel as a residue.
-
Add cold diethyl ether to the vessel to precipitate the crude peptide and wash away the scavengers and cleaved protecting group fragments.
-
Triturate the resin/peptide mixture with the cold ether, then filter to collect the peptide and resin. Repeat this wash 2-3 times.
-
-
Extraction and Lyophilization:
-
Extract the peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid.
-
Filter to remove the resin beads.
-
Freeze the aqueous peptide solution and lyophilize to obtain the crude peptide powder, which can then be purified by HPLC.
-
References
- BenchChem. (2025). Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research.
- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Newman, A. (n.d.). Functions and Significance of Peptides in Therapeutics and Diagnostics. University of Texas Health Science Center.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Hlavacek, J., et al. (1993). Synthesis and Evaluation of Long-Acting D-Penicillamine Derivatives. Semantic Scholar.
- CP Lab Safety. (n.d.). Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Zheng, J., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate.
- Miniscalco, B., et al. (2020). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Carstens, B. B., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. PMC.
- Edwards, J. V., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. PubMed.
- BLD Pharm. (n.d.). 198474-61-2|Boc-Pen(pMeBzl)-OH.DCHA.
- AAPPTec. (n.d.). Boc-D-Glu(OMe)-OH DCHA.
- Metzger, J. W., et al. (1995). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.
- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
- BioCrick. (n.d.). Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA.
- Sigma-Aldrich. (n.d.). Boc-Lys(Boc)-OH . DCHA Novabiochem.
Sources
- 1. longdom.org [longdom.org]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. peptide.com [peptide.com]
- 7. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. peptide.com [peptide.com]
- 11. biocrick.com [biocrick.com]
Troubleshooting & Optimization
Common side reactions during coupling of Boc-D-Pen(pMeBzl)-OHdcha
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-D-Pen(pMeBzl)-OH as its dicyclohexylamine (DCHA) salt. Penicillamine derivatives, known for their steric bulk, present unique challenges in peptide synthesis. This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate common side reactions and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing a significant amount of epimerization in my product. What is the cause and how can I prevent it?
Answer:
Epimerization, or racemization at the alpha-carbon of the amino acid, is a critical side reaction during peptide bond formation.[1][2][3] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate.[1][4][5] The activated carboxyl group of the Boc-D-Pen(pMeBzl)-OH cyclizes, and the resulting oxazolone can be deprotonated at the alpha-carbon by a base, leading to a loss of stereochemistry. Upon reaction with the amine component, a mixture of D- and L-isomers is produced.
Causality and Contributing Factors:
-
Activation Method: Highly reactive coupling reagents can promote oxazolone formation.
-
Base: The strength and steric hindrance of the organic base used for neutralization and coupling play a significant role.[2]
-
Temperature: Elevated temperatures can accelerate the rate of both oxazolone formation and enolization.
-
Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate.[4]
Mitigation Strategies:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Uronium/aminium salts like HBTU and HATU, when used with an additive like HOBt or HOAt, are generally effective.[6][7][8] Phosphonium reagents such as PyBOP are also excellent choices as they do not form guanidinium byproducts.[7][9]
-
Additive Inclusion: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the activated ester, making it less prone to cyclization into the oxazolone.[6][9]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). NMM is often preferred as it is less basic than DIPEA and can lead to lower levels of racemization.[2]
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to minimize the rate of epimerization.[9]
Question 2: My reaction is generating a significant amount of a cyclic byproduct, especially when coupling the third amino acid. What is this and how can I stop it?
Answer:
This is likely diketopiperazine (DKP) formation, a common side reaction in peptide synthesis.[1][6][10] It occurs when the free N-terminal amine of a dipeptide attacks the activated C-terminal carboxyl group, leading to an intramolecular cyclization and cleavage from the resin (in solid-phase synthesis).[10][11] This results in the formation of a stable six-membered ring and termination of the peptide chain.[10][12]
Sequences Prone to DKP Formation:
-
Sequences where the second amino acid is Proline are particularly susceptible.[6][13][14]
-
Dipeptides with a D-amino acid at the second position can also be more prone to cyclization.
Prevention Strategies:
-
Use of Protected Dipeptides: Instead of coupling the second and third amino acids sequentially, couple a pre-synthesized, protected dipeptide. This bypasses the dipeptide-resin intermediate that is prone to cyclization.[6]
-
In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can suppress DKP formation.[6] This involves neutralizing the protonated N-terminal amine at the same time as the coupling reaction is initiated.
-
Choice of Resin (for SPPS): For Fmoc-based synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit DKP formation.[6]
Question 3: The coupling of Boc-D-Pen(pMeBzl)-OH is very slow or incomplete. What are the likely causes and how can I improve the reaction efficiency?
Answer:
Incomplete or sluggish coupling of penicillamine derivatives is often attributed to steric hindrance. The β,β-dimethyl groups of the penicillamine side chain can sterically shield the reacting centers, slowing down the peptide bond formation.[15][16][17][18]
Troubleshooting Workflow for Incomplete Coupling:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure all reagents (amino acid, coupling reagent, base, and solvents) are fresh and anhydrous.
-
Use a slight excess of the amino acid and coupling reagent (typically 1.5 to 2 equivalents).
-
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more powerful coupling reagent. HATU and HCTU are known to be highly effective for hindered couplings.[7][8]
-
Increase the coupling time. Monitor the reaction progress using a qualitative test like the ninhydrin (Kaiser) test.[8][19]
-
Consider a double coupling, where the coupling step is repeated with fresh reagents after the initial reaction period.[20]
-
-
Address Potential Aggregation:
-
Peptide chain aggregation can mask the reactive sites.[6]
-
Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt may help disrupt aggregation.[6]
-
Microwave-assisted synthesis or sonication can also improve coupling efficiency by providing energy to overcome aggregation and steric hindrance.[6][21]
-
-
Elevate the Temperature:
Visualizing the Mechanisms
To better understand these side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Formation of diketopiperazine (DKP) via intramolecular cyclization of a dipeptide.
Diagram 3: Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete peptide coupling reactions.
Experimental Protocols & Data
Protocol 1: Conversion of Boc-D-Pen(pMeBzl)-OHdcha to the Free Acid
The DCHA salt of the amino acid is used to improve stability and crystallinity, making it easier to handle and purify. [22][23]However, it must be converted to the free acid before it can be used in a coupling reaction. [22][24] Materials:
-
Boc-D-Pen(pMeBzl)-OHdcha
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the Boc-D-Pen(pMeBzl)-OHdcha salt in EtOAc or DCM.
-
Transfer the suspension to a separatory funnel and wash three times with an equal volume of cold 10% KHSO₄ solution. [24]The aqueous layer should be acidic (pH 2-3).
-
Wash the organic layer with deionized water until the aqueous phase is neutral (pH ~7).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or foam.
Protocol 2: Recommended Coupling Procedure for Boc-D-Pen(pMeBzl)-OH
This protocol is optimized to minimize side reactions when coupling sterically hindered amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-D-Pen(pMeBzl)-OH (free acid from Protocol 1)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Swell the peptide-resin in the chosen solvent (DMF or NMP).
-
In a separate vessel, dissolve 2.0 equivalents of Boc-D-Pen(pMeBzl)-OH and 1.95 equivalents of HATU in the solvent.
-
Add 3.0 equivalents of DIPEA or NMM to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended or the temperature raised slightly.
-
Monitor the reaction using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Best For |
| DCC/HOBt | Carbodiimide | Inexpensive, effective for many standard couplings. [25][26] | Forms insoluble DCU byproduct, moderate risk of racemization. [9] | Routine synthesis where byproduct removal is straightforward. |
| HBTU/HOBt | Uronium/Aminium | Fast reaction times, low racemization, soluble byproducts. [8] | Can cause guanidinylation of the N-terminus if used in excess. [7][8] | General-purpose solid-phase and solution-phase synthesis. |
| HATU/HOAt | Uronium/Aminium | Highly reactive, very low racemization, excellent for hindered couplings. [7][8] | More expensive than HBTU, can also cause guanidinylation. [7] | Difficult sequences, sterically hindered amino acids, and fragment condensation. |
| PyBOP | Phosphonium | No guanidinylation side reaction, clean reactions, good for hindered couplings. [9] | Can be more expensive, produces HMPA byproduct (BOP). [9] | Cases where guanidinylation is a concern, cyclizations. |
References
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Spps and side reactions in peptide synthesis - Slideshare. Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - ACS Omega. Available at: [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate - ResearchGate. Available at: [Link]
-
Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Available at: [Link]
-
Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - ResearchGate. Available at: [Link]
-
Newer methods in peptide chemistry - DSpace@MIT. Available at: [Link]
-
Coupling Reagents - ResearchGate. Available at: [Link]
-
Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC. Available at: [Link]
-
DKP formation mechanism - ResearchGate. Available at: [Link]
-
In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA - Reddit. Available at: [Link]
-
Diketopiperazines - Baran Lab. Available at: [Link]
-
Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PNAS. Available at: [Link]
-
Conformational Restriction and Steric Hindrance in Medicinal Chemistry - ScienceDirect. Available at: [Link]
-
Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
What to do when your peptide synthesis fails? - Biotage. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them - Biomatik. Available at: [Link]
-
Diketopiperazine - Wikipedia. Available at: [Link]
-
Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms - The Journal of Physical Chemistry B. Available at: [Link]
Sources
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. baranlab.org [baranlab.org]
- 12. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wpage.unina.it [wpage.unina.it]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. bachem.com [bachem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptide.com [peptide.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
Technical Support Center: Strategies to Avoid Racemization of D-Amino Acids During Peptide Synthesis
Welcome to our technical support center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into a critical challenge in peptide synthesis: maintaining the stereochemical integrity of D-amino acids. The biological activity of your peptide is intrinsically linked to its precise three-dimensional structure, making the prevention of racemization a paramount concern. This guide will delve into the mechanisms of racemization and offer practical, actionable solutions to ensure the stereochemical purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of peptide synthesis?
A: Racemization is the process where a stereochemically pure amino acid, such as a D-amino acid, loses its chirality at the alpha-carbon (α-C), resulting in a mixture of both D- and L-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, creating diastereomeric impurities that can be difficult to separate and can compromise the final product's biological function.[1]
Q2: Why is it so critical to prevent the racemization of D-amino acids?
A: The therapeutic efficacy and biological specificity of a peptide are dictated by its unique conformation, which in turn is determined by the specific sequence and chirality of its amino acids.[1] Introducing an L-amino acid where a D-amino acid should be can drastically alter the peptide's secondary and tertiary structure. This can lead to a significant reduction in biological activity, altered receptor binding affinity, or even unpredictable off-target effects.[1]
Q3: Are certain D-amino acids more prone to racemization than others?
A: Yes. While any chiral amino acid can racemize under certain conditions, some are particularly susceptible.[1][2]
-
D-Histidine (D-His): The imidazole side chain can act as a base and catalyze the racemization process.[1][2]
-
D-Cysteine (D-Cys): The thiol group in the side chain can also promote racemization.[1][2]
-
Other susceptible residues include Phenylalanine (Phe), Serine (Ser), and those with electron-withdrawing groups in their side chains which can stabilize the enolate intermediate.[1][3]
Q4: What are the primary chemical mechanisms responsible for racemization during peptide synthesis?
A: Racemization during peptide bond formation primarily occurs through two pathways, both of which involve the abstraction of the proton from the α-carbon.[1][4][5]
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][5] The activated carboxyl group of the N-protected D-amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. This intermediate is readily deprotonated at the α-carbon by a base, leading to a loss of stereochemical information. Subsequent reprotonation can occur from either face, yielding a mixture of D and L isomers.[1][5]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form a planar enolate intermediate.[3][5] Reprotonation of this intermediate leads to racemization. This pathway is less common but can be significant under strongly basic conditions.[5]
Troubleshooting Guide: Minimizing Racemization
Issue: Significant Diastereomeric Impurity Detected in the Final Peptide Product
This is a frequent challenge that can almost always be traced back to the coupling step. Follow this systematic guide to troubleshoot and mitigate the problem.
Step 1: Scrutinize Your Coupling Reagent and Additives
The choice of coupling reagent is the single most important factor influencing the extent of racemization. The goal is to form the peptide bond at a rate that is significantly faster than the rate of racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents are known to cause significant racemization by forming highly reactive O-acylisourea intermediates which are prone to oxazolone formation.[3][6]
-
Solution: ALWAYS use additives. The use of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is mandatory when using carbodiimides.[4][5][7] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less susceptible to racemization.[4] Oxyma Pure is a particularly effective and non-explosive alternative to HOAt.[5]
-
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone because they incorporate an HOBt or HOAt moiety within their structure.[7][8] However, they can still cause racemization, especially with sensitive amino acids.[1] HATU is often preferred over HBTU for its superior performance and lower racemization tendency.[8]
-
Solution: Optimize reaction time and consider milder alternatives. For particularly racemization-prone couplings, consider reagents like TNTU, which has been reported to produce little racemization.[6]
-
| Coupling Reagent Class | Examples | Racemization Potential (Alone) | Recommendation |
| Carbodiimides | DIC, DCC, EDC | High | Must be used with an additive (e.g., Oxyma, HOBt, HOAt).[5][6][7] |
| Uronium/Aminium | HBTU, HATU, TBTU | Low to Moderate | Generally effective. HATU is often superior to HBTU.[8] |
| Phosphonium | BOP, PyBOP | Low to Moderate | Effective, but byproducts can be difficult to remove. |
| Specialty Reagents | TNTU | Very Low | Consider for highly sensitive couplings.[6] |
Step 2: Evaluate the Base Used in the Coupling Reaction
The presence, type, and concentration of the base used during coupling have a profound impact on racemization.[3][4] The base's primary role is to neutralize the protonated amine of the incoming amino acid and the salt of the amino acid being coupled. However, excess or strong base will accelerate the abstraction of the α-proton, promoting racemization.[3]
-
Strong, Sterically Unhindered Bases (e.g., Triethylamine - TEA): These should be avoided as they significantly increase the rate of racemization.[4]
-
Weaker, Sterically Hindered Bases: These are highly preferred.
-
Solution: Use the right base at the right concentration.
-
N,N-diisopropylethylamine (DIPEA/DIEA): Commonly used, but can still promote racemization. Use the minimum amount necessary.[4]
-
N-methylmorpholine (NMM): A weaker base than DIPEA and often a better choice.[4]
-
2,4,6-Collidine: A bulky and weak base that is highly effective at suppressing racemization due to its steric hindrance, which disfavors α-proton abstraction.[4][5] This is often the best choice for sensitive couplings.[4]
-
-
Step 3: Assess the Reaction Conditions
-
Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[1]
-
Solution: Lower the reaction temperature. Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the extent of racemization.[1] While this may slow down the coupling reaction, it often has a more pronounced suppressive effect on the rate of racemization.
-
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Solution: Use less polar solvents where feasible. Solvents like dichloromethane (DCM) or a mixture of DMF/DCM can reduce racemization compared to highly polar solvents like pure DMF.[7] However, this must be balanced with the solubility of the reagents and the proper swelling of the solid-phase resin.[1]
-
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using DIC/Oxyma Pure
This protocol is recommended for coupling racemization-prone D-amino acids during solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
- Following the deprotection of the N-terminal Fmoc group of the peptide-resin, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
2. Reagent Preparation (Activation Mixture):
- In a separate reaction vessel, dissolve the incoming Fmoc-D-amino acid (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.
- Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the mixture.
- Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1] Do not extend pre-activation time, as this can lead to side reactions.
3. Coupling Reaction:
- Add the activated mixture to the washed peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] For highly sensitive D-amino acids, consider performing this step at 0°C for 2-4 hours.
4. Washing:
- Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and the soluble diisopropylurea byproduct.[1][5]
5. Monitoring:
- Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
References
-
Introduction to Peptide Synthesis. Protein Misfolding and Cellular Stress in Disease and Aging (2018). [Link]
-
Coupling Reagents. Aapptec Peptides (n.d.). [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate (1995). [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications (2020). [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Peptide Synthesis (n.d.). [Link]
-
Epimerisation in Peptide Synthesis. MDPI (2022). [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube (2021). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC (n.d.). [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed (2000). [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv (2023). [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications (2023). [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology (2025). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center for navigating one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter low yields, incomplete reactions, or racemization when working with residues like Val, Ile, Aib (α-aminoisobutyric acid), N-methylated amino acids, or those with bulky side-chain protecting groups.
Here, we move beyond standard protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven troubleshooting strategies and detailed methodologies to transform failed syntheses into successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face.
Q1: Why is coupling sterically hindered amino acids so difficult?
A: Steric hindrance refers to the physical obstruction caused by bulky chemical groups near the reaction center. In peptide synthesis, the side chains of amino acids like Valine or Isoleucine, or modifications like N-methylation, create a crowded environment around the α-carbon. This crowding physically blocks the incoming nucleophilic amine from attacking the activated carboxyl group, dramatically slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1][2] Standard coupling reagents may not be potent enough to overcome this energy barrier effectively.[3]
Q2: My coupling failed. What are the first things I should check?
A: Before undertaking a complete protocol overhaul, perform a systematic check of the fundamentals:
-
Reagent Integrity: Are your coupling reagents, additives, and solvents fresh and anhydrous? Onium salts are sensitive to moisture.
-
Molar Equivalents: Did you use a sufficient excess of amino acid and coupling reagent? For hindered couplings, ratios of 1.5 to 3 equivalents are common, and sometimes more is needed.[4]
-
Reaction Time: Standard coupling times (e.g., 1-2 hours) may be insufficient.[5][6]
-
Monitoring: How was the reaction monitored? A negative Kaiser test (for primary amines) is a good indicator, but it can be subjective.[7][8] For proline or N-methylated residues, alternative tests like the isatin or chloranil test are necessary.[7]
Q3: Which coupling reagent is the "best" for hindered amino acids?
A: There is no single "best" reagent, but several are highly effective. The choice depends on the specific context (e.g., degree of hindrance, risk of racemization).
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are the go-to choices for difficult couplings.[2][9] They form highly reactive activated esters that can overcome the steric barrier.[3][9] HATU is often considered the gold standard due to its high reactivity.[9]
-
Oxyma-Based Reagents: COMU is particularly noteworthy as it incorporates OxymaPure in its structure, making it a safer, non-explosive alternative to HOAt/HOBt-based reagents, while showing coupling efficiencies comparable or even superior to HATU.[10][11]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent, particularly for minimizing racemization and avoiding a key side reaction of uronium salts—guanidinylation of the free N-terminus.[4][11]
Standard carbodiimides like DCC or DIC are generally not potent enough for these demanding reactions unless used with highly activating additives.[3][4]
Q4: What is the role of additives like HOAt and bases like Collidine?
A:
-
Additives (HOAt, OxymaPure): Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure play a dual role. First, they form highly reactive esters with the activated amino acid, accelerating the coupling rate.[9][12] Second, and crucially, they are excellent racemization suppressants.[1][12][13] The nitrogen atom at the 7-position in HOAt, for instance, provides anchimeric assistance, further enhancing reaction efficiency.[9]
-
Bases (DIEA, 2,4,6-Collidine): A tertiary base is required to deprotonate the carboxylic acid and neutralize the reaction. The choice of base is critical for preventing racemization.[14] Highly hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIEA) are standard. However, for extremely sensitive couplings, an even bulkier and less basic base like 2,4,6-Collidine (TMP) can further minimize the abstraction of the α-proton, which is the first step in racemization.[14][15]
Q5: How do I definitively know if my coupling reaction was successful?
A: While qualitative colorimetric tests are useful during the synthesis, they are not foolproof.[7][8] The most reliable method is to cleave a small sample of the resin, followed by analysis using LC-MS (Liquid Chromatography-Mass Spectrometry) . This will confirm the presence of your desired product and identify any deletion sequences or other byproducts, giving you a quantitative measure of success.[16][17]
Part 2: Troubleshooting Guide for Incomplete Couplings
When facing a persistent coupling failure, a more strategic approach is required. This guide provides a decision-making framework to diagnose and solve the problem.
Workflow: Selecting a Strategy for Hindered Couplings
This diagram outlines a logical path for addressing difficult couplings, from initial assessment to advanced methods.
Caption: Decision tree for optimizing hindered amino acid couplings.
Problem 1: Low Coupling Yield / Incomplete Reaction
Potential Cause A: Inefficient Reagent Activation
-
Explanation: The energy barrier created by steric bulk requires a highly reactive activated species. Standard carbodiimides (DCC, DIC) with HOBt often fail to produce an active ester reactive enough to couple efficiently.[3]
-
Solution: Switch to a more powerful onium salt reagent. Uronium salts like HATU and COMU, or phosphonium salts like PyAOP, are designed for these challenges.[9][12] They generate OAt- or Oxyma-based active esters, which are significantly more reactive.[9]
Potential Cause B: Suboptimal Reaction Kinetics
-
Explanation: Steric hindrance slows the reaction rate. Standard reaction times may not be sufficient for the reaction to reach completion. Furthermore, peptide chain aggregation on the solid support can physically block reaction sites.[6]
-
Solutions:
-
Double Coupling: After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and repeat the coupling with a fresh solution of amino acid, coupling reagent, and base.[3][5] This introduces fresh, full-potency reagents to drive the reaction to completion.
-
Increase Reaction Time: Extend the coupling time significantly, for example, to 4-6 hours or even overnight.[6] Monitor progress with a test cleavage and LC-MS if possible.
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary kinetic energy to overcome the activation barrier and disrupt secondary structures/aggregation.[18] This must be done cautiously, as higher temperatures can also increase the risk of racemization.[18]
-
Microwave-Assisted SPPS: Microwave energy can dramatically accelerate coupling reactions, often reducing times from hours to minutes.[19][20] It is particularly effective for difficult sequences and hindered residues by efficiently overcoming kinetic barriers and preventing aggregation.[21][22]
-
Problem 2: Significant Racemization Detected
Potential Cause A: Over-activation or Prolonged Reaction at High Temperature
-
Explanation: The activated amino acid is susceptible to racemization via the formation of a 5(4H)-oxazolone intermediate.[12][14] This process is accelerated by strong bases, high temperatures, and long activation times. Highly reactive coupling reagents can exacerbate this issue if not controlled.
-
Solutions:
-
Use a Racemization-Suppressing Additive: Always use an additive like HOAt or OxymaPure.[11][13] If you are using a carbodiimide like DIC, adding an equivalent of OxymaPure is essential.[11]
-
Optimize the Base: Switch from DIEA to a bulkier, less nucleophilic base like 2,4,6-Collidine.[15] Use the minimum number of equivalents of base necessary for the reaction (typically 2 eq. for onium salts).
-
Minimize Pre-activation Time: Add the coupling reagent solution to the resin immediately after mixing. Do not let the activated amino acid sit in solution for extended periods before adding it to the free amine.
-
Lower the Temperature: If you are coupling at an elevated temperature, try reducing it or using it in shorter intervals.[18] For particularly sensitive residues, performing the coupling at 0°C may be necessary.[23]
-
Part 3: Key Reagent Comparison and Optimized Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Name | Class | Additive Moiety | Key Strengths | Key Weaknesses |
| HATU | Aminium Salt | HOAt | "Gold standard" for high reactivity and speed.[9] | Expensive; can cause guanidinylation side reactions.[9] |
| HCTU | Aminium Salt | 6-Cl-HOBt | More reactive and soluble than HBTU. | Can cause guanidinylation; less effective than HATU.[9] |
| COMU | Uronium Salt | OxymaPure | High reactivity, comparable to HATU; non-explosive; good solubility.[10][11] | Limited solution stability; can cause guanidinylation.[9] |
| PyAOP | Phosphonium Salt | HOAt | High efficiency; excellent for minimizing racemization; no guanidinylation.[9] | More expensive than uronium salts. |
| DIC / Oxyma | Carbodiimide | OxymaPure | Cost-effective; urea byproduct is soluble; low racemization with Oxyma.[11] | Less potent than onium salts; requires separate additive. |
Mechanism Snapshot: Activation with a Uronium (HATU-type) Reagent
The diagram below illustrates the general mechanism by which uronium/aminium salts activate a carboxylic acid in the presence of a base and additive, leading to the formation of the highly reactive OAt-ester.
Caption: Simplified mechanism of carboxyl activation by a HATU-type reagent.
Part 4: Validated Experimental Protocols
These protocols provide a starting point for difficult couplings. Always adapt based on your specific sequence and analytical results.
Protocol 1: High-Efficiency Double Coupling with HATU
This protocol is a robust starting point for most sterically hindered amino acids on a solid support (e.g., Rink Amide resin).
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc-deprotection of the N-terminus using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) in a minimal volume of DMF.
-
Add HATU (2.9 eq.) and dissolve completely.
-
Add DIEA (6 eq.) and mix. The solution may change color.
-
-
First Coupling Reaction:
-
Immediately add the activation solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution from the resin.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling (Recoupling):
-
Repeat steps 2.1 through 3.2 with fresh reagents to couple any remaining unreacted sites.
-
After the second coupling, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Validation (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates a high degree of completion.[18]
-
For definitive analysis, cleave the peptide from a small resin sample and analyze by LC-MS.
-
Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Sequences
This protocol is for use with a dedicated peptide microwave synthesizer and is highly effective for sequences containing multiple hindered residues like Aib or N-methylated amino acids.
-
Resin & Reagent Preparation:
-
Place the Fmoc-deprotected and washed resin in a microwave-safe reaction vessel.
-
Prepare a stock solution of the Fmoc-amino acid (5 eq.), COMU (5 eq.), and DIEA (10 eq.) in DMF.
-
-
Microwave Program:
-
Add the reagent solution to the resin.
-
Run the microwave program. A typical method involves ramping to a temperature of 75°C and holding for 5-10 minutes. Power should be applied in cycles to maintain a stable temperature.
-
-
Post-Microwave Processing:
-
After the program is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Validation:
-
Perform a Kaiser test or other appropriate colorimetric test.
-
If the test is positive, a second microwave coupling step may be performed. However, microwave couplings are often so efficient that a single shot is sufficient.
-
References
- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1643-1667. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- BenchChem. (2025). Choosing the right coupling reagent for hindered amino acids.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2000). Procedures to Improve Difficult Couplings. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
PubMed. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. [Link]
-
American Chemical Society. (1969). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. [Link]
-
Royal Society of Chemistry. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]
-
National Institutes of Health. (2022). Epimerisation in Peptide Synthesis. [Link]
- BOC Sciences. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
-
ResearchGate. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. [Link]
-
American Chemical Society. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
- CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
- ChemRxiv. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
-
ResearchGate. (2014). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Eötvös Loránd University. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. biotage.com [biotage.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 21. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. peptide.com [peptide.com]
Avoiding oxidation of sulfur-containing amino acids during synthesis
Status: Operational Department: Chemical Synthesis & Purification Support Subject: Prevention and Reversal of Met/Cys Oxidation Events Last Updated: February 7, 2026
The Core Challenge: The "+16 Da" Anomaly
In peptide synthesis, sulfur-containing amino acids—Methionine (Met) and Cysteine (Cys) —are the primary victims of oxidative stress.[1] This results in distinct mass shifts and purity failures that often go undiagnosed until the final QC step.
-
Methionine: Oxidizes to Methionine Sulfoxide (Met(O)) , adding +16 Da to your mass spectrum.[1][2] If unchecked, it can further oxidize to the irreversible Sulfone (Met(O₂)) (+32 Da).
-
Cysteine: Susceptible to premature disulfide formation (dimerization) or over-oxidation to sulfonic acid species during cleavage.[3]
This guide provides a self-validating system to prevent these issues during Solid Phase Peptide Synthesis (SPPS) and cleavage.
Decision Matrix: Selecting the Correct Cleavage Cocktail
Do not use a generic cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) if your sequence contains Met or Cys. Use the logic flow below to select the appropriate scavenger system.
Figure 1: Logic flow for selecting the optimal cleavage cocktail based on peptide composition.[4]
Critical Protocols: Prevention & Rescue
Protocol A: The "Reagent K" Cleavage (Prevention)
Use this for peptides containing Cys, Met, Trp, or Tyr.[4][5][6] The dithiol (EDT/DODT) is non-negotiable here.
Reagents:
-
Phenol (Crystalline)
-
EDT (1,2-Ethanedithiol) OR DODT (3,6-Dioxa-1,8-octanedithiol) — DODT is less malodorous.
Procedure:
-
Preparation: In a fume hood, prepare the cocktail fresh. Do not store.
-
Chilling: Pre-chill the cocktail to 0°C before adding to the resin. This suppresses the exothermic reaction of TFA neutralizing residual basic groups, which accelerates oxidation.
-
Incubation: Add to resin. Allow to warm to Room Temperature (RT) and shake for 2–3 hours.
-
Precipitation: Filter resin and precipitate filtrate into cold diethyl ether .
-
Technical Note: Ether keeps the scavengers (and the scavenged byproducts) in the soluble phase, while the peptide precipitates.
-
Protocol B: Post-Synthesis Rescue of Met(O)
Use this if your Mass Spec shows a +16 Da peak (Met-Sulfoxide). This protocol reduces Met(O) back to Met.[12]
Mechanism: Ammonium iodide (NH₄I) acts as a reducing agent in acidic media, converting the sulfoxide back to the thioether.
Reagents:
Procedure:
-
Dissolution: Dissolve the crude oxidized peptide in neat TFA (approx. 10 mg/mL).
-
Activation: Add DMS (low concentration, ~2-5% v/v) and solid NH₄I (10–20 equivalents relative to peptide).
-
Observation: The solution may turn reddish-brown due to the liberation of Iodine (I₂). This confirms the reduction is proceeding.[13]
-
-
Reaction: Stir at 0°C for 10 minutes, then allow to warm to RT for 30–60 minutes.
-
Quenching: Quench the reaction by pouring the mixture into cold diethyl ether containing ascorbic acid or sodium thiosulfate (to reduce the free Iodine).
-
Recovery: Centrifuge the pellet, wash 3x with ether, and lyophilize.
-
Validation: Re-run HPLC/MS. The +16 Da peak should disappear.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| +16 Da Mass Shift | Met Oxidation to Sulfoxide | 1. Ensure cleavage cocktail contained EDT/DODT.2. Perform Protocol B (NH₄I reduction). |
| +32 Da Mass Shift | Met Oxidation to Sulfone | Irreversible. Check solvents for peroxides. Use fresh TFA. Ensure N₂ sparging during synthesis. |
| +56 Da Mass Shift | t-Butyl alkylation of Cys/Met | Scavenger insufficiency.[2] The tert-butyl cation reacted with sulfur.[3][7] Use Reagent K (Thioanisole is critical here). |
| Dimerization (2x Mass) | Disulfide bond formation | High pH or air exposure. Add DTT (50 mM) to your HPLC buffers or purification solvents to keep Cys reduced. |
| Insoluble Peptide | Aggregation due to Met(O) | Met(O) is more polar than Met, but can alter folding. If synthesis failed due to aggregation, intentionally use Met(O) building blocks, then reduce post-synthesis. |
Frequently Asked Questions (FAQ)
Q: Can I use DTT instead of EDT in the cleavage cocktail? A: Yes, this is often called "Reagent L" (TFA/TIS/Water/DTT). However, EDT (or DODT) is generally superior for preventing re-attachment of protecting groups (alkylation) to Methionine. If odor is the primary concern, switch to DODT ; it has a higher boiling point and significantly less stench than EDT while maintaining efficiency.
Q: Why does my peptide smell like garlic after cleavage? A: This is likely residual scavenger (EDT/Thioanisole) trapped in the peptide counter-ions.
-
Fix: Perform an extra wash step with diethyl ether. If the smell persists after lyophilization, a simple desalting step (C18 Sep-Pak or HPLC) will remove the organic contaminants.
Q: I am synthesizing a peptide with both Met and Cys (Disulfide). How do I prevent Met oxidation without reducing my disulfide bond? A: This is a delicate balance. Standard Reagent K will reduce disulfides.
-
Strategy: Synthesize the peptide with Cys(Trt) and Met. Cleave using Reagent K (this yields linear reduced Cys and Met). Purify the linear peptide. Then, perform the cyclization (oxidation) in a controlled buffer (e.g., Glutathione redox buffer) at pH 7.5. Trying to keep a disulfide intact during TFA cleavage is risky due to "disulfide scrambling."
Q: How do I check my solvents for peroxides? A: Old ethers (THF, Dioxane) and even old TFA can accumulate peroxides, which rapidly oxidize Met. Use semi-quantitative peroxide test strips prior to use. If positive, discard the solvent. Never distill peroxide-containing solvents to dryness.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][3][7] International Journal of Peptide and Protein Research (Origin of Reagent K). Link
-
Hackett, F. C., et al. (2023).[2][7] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Link
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][3][5][6][7][14] Journal of Peptide Research (Development of NH4I/DMS cocktails). Link
-
Biotage Technical Notes. (2023). How to handle peptides that contain methionine. Link
Sources
- 1. biotage.com [biotage.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Advantages of Boc-SPPS for Long or Aggregation-Prone Peptide Sequences
[1][2]
Executive Summary
While Fmoc-SPPS has become the industry standard for routine peptide synthesis due to its safety and ease of automation, Boc-SPPS (tert-butyloxycarbonyl) remains the superior methodology for synthesizing "difficult" sequences—specifically those that are long (>50 residues), hydrophobic, or prone to on-resin aggregation.
This guide analyzes the physicochemical mechanisms that allow Boc-SPPS to overcome the "beta-sheet barrier" that frequently halts Fmoc synthesis. We focus on the In Situ Neutralization (ISN) protocol, a high-efficiency variation of Boc chemistry that has enabled the total chemical synthesis of functional proteins like HIV-1 protease and ubiquitin.
The Aggregation Challenge: The "Beta-Sheet Barrier"
In Solid-Phase Peptide Synthesis (SPPS), the primary cause of synthesis failure for long peptides is not chemical reactivity, but intermolecular aggregation .
As the peptide chain grows, hydrophobic residues and backbone amides interact to form hydrogen-bonded networks (primarily beta-sheets). These aggregates collapse the resin matrix, preventing reagents from reaching the N-terminus.
-
The Fmoc Limitation: In Fmoc chemistry, the N-terminus is deprotected using piperidine (a base).[1] This leaves the growing peptide chain as a neutral amine . Neutral peptide chains are highly prone to hydrogen bonding and aggregation in organic solvents like DMF.
-
The Boc Solution: Boc chemistry removes the protecting group with Trifluoroacetic Acid (TFA).[2][1][3][4] This leaves the N-terminus as a protonated ammonium salt (
). The positive charge creates electrostatic repulsion between chains, effectively disrupting aggregation and keeping the peptide extended and accessible.
Diagram: Aggregation Mechanics in SPPS
The following diagram illustrates why the protonated state in Boc-SPPS prevents the aggregation seen in Fmoc-SPPS.
Figure 1: Mechanism of on-resin aggregation. Fmoc deprotection yields neutral amines prone to beta-sheet collapse. Boc deprotection yields charged ammonium salts that repel neighboring chains, maintaining solubility.
The Solution: High-Efficiency In Situ Neutralization (ISN)
Standard Boc protocols involve a separate neutralization step (washing with base) before coupling.[5] However, this briefly returns the peptide to a neutral, aggregation-prone state.
To synthesize proteins and difficult sequences, the In Situ Neutralization (ISN) protocol developed by Kent and Alewood is required.[6] This method eliminates the discrete neutralization step, keeping the peptide protonated (and soluble) until the exact moment of coupling.
Experimental Protocol: Manual In Situ Neutralization Boc-SPPS
Reagents:
-
Resin: PAM or MBHA resin (0.2–0.5 mmol/g loading).
-
Deprotection: 100% TFA (Neat).
-
Activator: HBTU or HATU (0.5 M in DMF).
-
Base: DIEA (Diisopropylethylamine).[4]
Cycle Workflow (Per Residue):
-
Deprotection: Treat resin with 100% TFA (2 x 1 min). Result: Peptide is -NH3+ (Soluble).
-
Flow Wash: Rapid wash with DMF (flow rate ~20-40 mL/min) for 30 seconds.
-
Coupling (The Critical Step):
-
Dissolve Boc-Amino Acid (4-5 eq) + HBTU (4-5 eq) in DMF.
-
Add DIEA (excess) to the activation mixture.
-
Immediately add this mixture to the protonated resin.
-
Mechanism:[1][4][6][] The base neutralizes the resin-bound amine at the same time the activated amino acid arrives. The reaction is faster than the rate of aggregation.
-
-
Reaction Time: 10–20 minutes maximum. (Longer times are unnecessary and increase side reactions).
-
Drain & Repeat.
Diagram: In Situ Neutralization Workflow
Figure 2: The ISN workflow minimizes the time the peptide spends in a neutral state, maximizing coupling efficiency for difficult sequences.
Comparative Analysis: Boc vs. Fmoc
The following data highlights the performance differences when synthesizing "difficult" or long sequences.
Table 1: Technical Comparison for Difficult Sequences
| Feature | Fmoc-SPPS | Boc-SPPS (ISN Protocol) |
| Solvation State | Neutral Amine (Prone to aggregation) | Protonated Salt (Resistant to aggregation) |
| Deprotection Reagent | 20% Piperidine (Base) | 100% TFA (Acid) |
| Coupling Efficiency | Low for aggregated sequences (<80%) | High (>99.5%) due to improved accessibility |
| Solubility in DMF | Moderate; aggregates often precipitate | Excellent; ionic repulsion aids swelling |
| Max Sequence Length | Typically <50 residues (without ligation) | Routine 50–100 residues (e.g., HIV-1 Protease) |
| Final Cleavage | TFA (Safe, standard hood) | HF (Hazardous, requires special apparatus) |
| Major Side Reaction | Aspartimide formation (base-catalyzed) | Asp-Pro cleavage (acid-catalyzed) |
Case Study Evidence: HIV-1 Protease (99 Residues)
The synthesis of HIV-1 Protease is the benchmark for demonstrating Boc-SPPS superiority.
-
Fmoc Attempts: Early attempts using standard Fmoc chemistry resulted in truncated sequences and low purity due to massive aggregation around residues 40–60 (the "hydrophobic core").
-
Boc-SPPS (ISN) Results: Using the protocol described above (Kent et al.), the 99-residue protein was synthesized in a single run.
-
Average Coupling Yield: >99.4% per step.
-
Crude Purity: High enough to crystallize after one HPLC pass.
-
Activity: Fully enzymatically active upon folding.
-
Strategic Recommendations
-
Use Fmoc-SPPS if:
-
Use Boc-SPPS (ISN) if:
-
The sequence is highly hydrophobic or known to aggregate (e.g., Amyloid Beta, transmembrane domains).
-
You are synthesizing thioesters for Native Chemical Ligation (Boc is ideal for generating thioesters).
-
Previous Fmoc attempts yielded "deletion sequences" (missing amino acids).
Safety Note: Boc-SPPS requires the use of Hydrogen Fluoride (HF) for final cleavage. HF is extremely toxic and corrosive to glass. It must be handled in a specialized Teflon/Kel-F apparatus within a dedicated fume hood. The superior results for long peptides justify this risk, but strict safety training is mandatory.
References
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry.
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[9] In situ neutralization in Boc-chemistry solid phase peptide synthesis.[5][6][9][10][11] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[6][8]
-
Merrifield, R. B. (1963).[6][] Solid Phase Peptide Synthesis.[2][1][4][5][6][][8][9][10][11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[9]
-
BOC Sciences.Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
-
BenchChem.Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 11. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Yield and purity comparison of peptides synthesized with Boc vs. Fmoc protection
Executive Summary: The Orthogonality Paradox
In high-stakes peptide synthesis, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies is rarely about preference—it is about the physicochemical properties of the target sequence.
While Fmoc chemistry has become the industry standard for >90% of routine syntheses due to its mild conditions and automation readiness, it frequently fails when challenged with "difficult sequences"—peptides prone to
The Verdict:
-
Choose Fmoc for standard high-throughput synthesis, acid-sensitive sequences, and GMP manufacturing where hazardous waste (HF) is prohibitive.
-
Choose Boc for "difficult" hydrophobic sequences (e.g., amyloid-beta, membrane proteins) where on-resin aggregation leads to deletion sequences in Fmoc chemistry. The acidic deprotection environment of Boc synthesis protonates the N-terminus, effectively disrupting inter-chain hydrogen bonds that cause aggregation.[1]
Mechanistic Foundations: Acid vs. Base Orthogonality[2]
To understand yield differences, one must understand the deprotection mechanisms. The fundamental difference lies in orthogonality —how the temporary (
Comparative Workflow Diagram
The following diagram illustrates the chemical orthogonality of both systems. Note the "Aggregation Breaker" effect in the Boc cycle.[]
Figure 1: Orthogonality comparison. The Boc strategy involves repetitive acid treatments which help solvate the peptide chain, whereas Fmoc relies on base treatments which can promote aggregation in hydrophobic sequences.[1]
Performance Analysis: Yield & Purity
The "Difficult Sequence" Problem (Aggregation)
The primary cause of low yield in peptide synthesis is not chemical inefficiency, but physical aggregation . As the peptide chain grows, it can form intramolecular hydrogen bonds (secondary structures like
-
Fmoc Failure Mode: The neutral/basic environment during Fmoc deprotection stabilizes these hydrogen bond networks. This leads to "deletion sequences" where amino acids fail to couple because the N-terminus is physically inaccessible.
-
Boc Success Mode: The removal of the Boc group requires TFA (Trifluoroacetic acid). This creates a protonated N-terminus (
). The positive charge repulsion and the chaotic solvation effect of TFA disrupt secondary structures, keeping the chain extended and accessible for the next coupling.
Case Study: Amyloid-
| Metric | Fmoc Synthesis (Standard) | Boc Synthesis (Optimized) |
| Crude Purity | 40–55% | 75–85% |
| Major Impurity | Deletion sequences (Val18-Ala21 region) | Benzyl-cation adducts (scavengable) |
| Aggregation State | High (Gel formation on resin) | Low (Solvated by TFA) |
| Purification Yield | Low (<10% recovery) | High (>30% recovery) |
Data Source: Comparative analysis derived from standard protocols for hydrophobic peptides [1][3].
Side Reactions and Purity Profiles
Aspartimide Formation (Fmoc Weakness)
In Fmoc synthesis, the repetitive exposure to piperidine (a secondary base) catalyzes the cyclization of Aspartic Acid side chains to form Aspartimide. This ring can reopen to form
-
Mitigation: Use of HOBt or DBU in the deprotection mix, or bulky side-chain protection (e.g., Asp(OMpe)).
Acid-Catalyzed Side Reactions (Boc Weakness) Boc synthesis uses HF (Hydrofluoric Acid) for cleavage. While HF is an excellent solvent, it promotes:
-
Friedel-Crafts Alkylation: Scavengers (cresol, anisole) are mandatory to prevent re-attachment of protecting groups to Trp/Tyr rings.
-
N-to-O Acyl Shift: Can occur in Ser/Thr residues if HF cleavage is prolonged.
Experimental Protocols
Protocol A: Fmoc Solid Phase Peptide Synthesis (Standard)
Best for: Routine peptides, acid-sensitive analogs, phosphopeptides.
-
Resin Loading: Use Wang or Rink Amide resin (0.3–0.6 mmol/g).
-
Swelling: DCM for 20 min, then DMF washes (3x).
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance of the dibenzofulvene adduct to confirm completion.
-
Washing: DMF (5 x 1 min).
-
Activation: Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq).
-
Coupling: Add activated solution to resin. Shake for 45–60 min.
-
Cleavage: Wash resin with DCM. Add TFA/TIS/Water (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.
Protocol B: Boc Solid Phase Peptide Synthesis (High Aggregation)
Best for: A
-
Resin Loading: Use PAM or MBHA resin (stable to TFA, cleavable by HF).
-
Deprotection: Treat with 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Washing: DCM (3x), then Isopropanol (1x) to shrink/wash, then DCM (3x).
-
Neutralization: 5% DIEA in DCM (2 x 2 min). Critical: Do not prolong; free amines can aggregate.
-
Activation/Coupling: Use DIC/HOBt (in situ activation). Add Boc-AA-OH (4 eq) + HOBt (4 eq) + DIC (4 eq) in DMF/DCM. Shake for 1 hour.
-
Note: For difficult couplings, use "In Situ Neutralization" protocols where the deprotected resin is added directly to the activated AA solution without a separate neutralization step.
-
-
HF Cleavage (The "High Vac" Step):
-
Dry resin completely.
-
Transfer to Teflon vessel. Add scavenger (p-cresol/p-thiocresol 90:10).
-
Condense anhydrous HF (-78°C) onto resin.
-
React at 0°C for 1 hour.
-
Evaporate HF under vacuum (trap in CaO scrubber).
-
Extract peptide with ether (to remove scavengers) then Acetic Acid/Water (to recover peptide).
-
Decision Matrix: When to Use Which?
Use the following logic flow to determine the optimal chemistry for your project.
Figure 2: Strategic decision tree for selecting peptide synthesis chemistry.
References
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (Accessed 2026).[3][4][5][6]
-
National Institutes of Health (PMC). Advances in Fmoc solid-phase peptide synthesis. (2015).[3][7]
-
Royal Society of Chemistry (RSC). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42. (2018).[6][8]
-
ResearchGate. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025).[3][5][8]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. prezi.com [prezi.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Bottlenecks: A Cost-Benefit Analysis of Boc-D-Pen(pMeBzl)-OHdcha in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like D-penicillamine into therapeutic peptides presents a significant manufacturing challenge. The choice of protecting group strategy for this unique amino acid is a critical decision point, with profound implications for process efficiency, scalability, and ultimately, the economic viability of a drug candidate. This guide provides an in-depth cost-benefit analysis of a commonly used derivative, Boc-D-Pen(pMeBzl)-OHdcha, in the context of large-scale synthesis, offering a comparative perspective against its key alternatives.
Penicillamine, with its gem-dimethyl substitution on the β-carbon, offers distinct advantages in peptide drug design. Its incorporation can enhance conformational rigidity and, notably, improve resistance to disulfide bond shuffling, a crucial factor for the stability and shelf-life of many peptide therapeutics.[1] However, this structural feature also introduces significant steric hindrance, which can impede coupling reactions and increase the risk of side reactions, including racemization.
This guide will dissect the critical parameters to consider when selecting a penicillamine derivative for large-scale solid-phase peptide synthesis (SPPS), with a focus on Boc-based strategies. We will explore the economic and performance trade-offs associated with Boc-D-Pen(pMeBzl)-OHdcha and its alternatives, providing a framework for informed decision-making in the process development of peptide-based active pharmaceutical ingredients (APIs).
The Contenders: A Comparative Overview of Penicillamine Derivatives
In the realm of Boc-based SPPS, the primary challenge in incorporating penicillamine lies in the effective protection of its reactive thiol side chain. The choice of the thiol-protecting group directly impacts the cost of the raw material, the efficiency of the coupling and deprotection steps, and the overall purity of the final peptide. Here, we compare Boc-D-Pen(pMeBzl)-OHdcha with its main competitors.
| Derivative | Thiol Protecting Group | Key Characteristics |
| Boc-D-Pen(pMeBzl)-OHdcha | p-Methylbenzyl (pMeBzl) | A common choice in Boc chemistry, offering a balance of stability and cleavability. The dicyclohexylammonium (dcha) salt improves handling and stability of the free acid. |
| Fmoc-D-Pen(Trt)-OH | Trityl (Trt) | The standard for Fmoc-based SPPS. The Trt group is highly labile to trifluoroacetic acid (TFA), which is also used for cleavage from the resin. |
| Boc-D-Pen(Acm)-OH | Acetamidomethyl (Acm) | Offers orthogonal protection, as it is stable to TFA and requires specific reagents like iodine or silver salts for removal. This allows for selective disulfide bond formation. |
| Boc-D-Pen(StBu)-OH | tert-Butylthio (StBu) | Another orthogonal protecting group, removable with reducing agents like thiols. |
Economic Analysis: The Cost of Steric Hindrance
A direct comparison of bulk pricing for these specialized amino acid derivatives is challenging due to commercial sensitivities. However, based on available data for smaller quantities and analogous cysteine derivatives, a general cost hierarchy can be established.
| Derivative | Relative Cost (Small Scale) | Estimated Bulk Cost Impact |
| Boc-D-Pen(pMeBzl)-OHdcha | Moderate | Moderate |
| Fmoc-D-Pen(Trt)-OH | High | High[2][3][4][5] |
| Boc-D-Pen(Acm)-OH | Moderate to High | Moderate to High[6] |
| Boc-D-Pen(StBu)-OH | High | High |
Note: This is an estimated hierarchy. Actual kilogram-scale pricing can vary significantly based on supplier, purity, and market demand. It is crucial to obtain direct quotes from multiple vendors for an accurate economic assessment.
The initial purchase price of the amino acid derivative is only one component of the overall cost. A comprehensive cost-benefit analysis must also factor in the downstream implications on process efficiency, including the number of coupling cycles, reagent excess, and purification costs.
Performance Under Pressure: A Technical Evaluation
The performance of each derivative in a large-scale synthesis campaign is dictated by a triad of critical factors: coupling efficiency, racemization risk, and deprotection efficacy.
Coupling Efficiency: Overcoming Steric Battles
The gem-dimethyl groups of penicillamine present a significant steric barrier to amide bond formation. This necessitates more forceful coupling conditions compared to less hindered amino acids.
Recommended Coupling Strategies for Sterically Hindered Amino Acids:
-
High-Excess of Reagents: It is common practice to use a higher excess of both the protected amino acid and the coupling reagents (e.g., 3-5 equivalents) to drive the reaction to completion.
-
Potent Coupling Reagents: Carbodiimide-based reagents like DIC in combination with an additive such as HOBt or Oxyma are standard. For particularly difficult couplings, more potent uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP may be required. However, these often come at a higher cost and can increase the risk of racemization.
-
Extended Coupling Times: Reaction times of 2-4 hours or even longer may be necessary to achieve acceptable coupling yields.
-
Elevated Temperatures: Carefully controlled heating of the reaction vessel can sometimes improve coupling efficiency, but this must be balanced against the increased risk of side reactions.
Caption: Decision matrix for coupling Boc-D-Pen(pMeBzl)-OH.
The pMeBzl group itself does not significantly add to the steric hindrance at the alpha-carbon during coupling, making it comparable to other thiol-protecting groups in this regard. The primary challenge remains the inherent bulkiness of the penicillamine residue.
Racemization: Preserving Chiral Integrity
Racemization, the loss of stereochemical purity at the alpha-carbon, is a major concern in peptide synthesis, particularly when employing aggressive coupling conditions. While urethane-based protecting groups like Boc are designed to suppress racemization, the risk is not entirely eliminated, especially with sterically hindered residues that require prolonged activation times.
The risk of racemization with Boc-D-Pen derivatives is primarily influenced by the coupling conditions rather than the choice of thiol-protecting group. To minimize this risk:
-
Use of Additives: Additives like HOBt or Oxyma are crucial as they act as activated ester intermediates, which are less prone to racemization than the intermediates formed with carbodiimides alone.
-
Base Selection: The choice of base can be critical. While DIPEA is commonly used, more sterically hindered bases like 2,4,6-collidine may be beneficial in reducing racemization for sensitive residues.
-
Pre-activation Time: Minimizing the time the amino acid is in its activated state before the addition of the resin-bound amine can help to reduce the window for racemization to occur.
Deprotection of the pMeBzl Group: A Balancing Act
The removal of the pMeBzl group from the penicillamine side chain is a critical final step. This is typically achieved simultaneously with the cleavage of the peptide from the resin using strong acids.
Standard Cleavage Cocktail for pMeBzl Deprotection:
A common cleavage cocktail for peptides containing residues protected with pMeBzl and other acid-labile groups is a mixture of:
-
Trifluoroacetic Acid (TFA): The primary cleavage reagent.
-
Scavengers: To prevent re-attachment of the cleaved protecting groups to sensitive residues. Common scavengers include:
-
Triisopropylsilane (TIS): Effectively scavenges carbocations.
-
Water: To hydrolyze reactive intermediates.
-
Dithiothreitol (DTT) or Ethanedithiol (EDT): To reduce any oxidized species and assist in the removal of the benzyl-type protecting groups.
-
A typical ratio for a cleavage cocktail would be TFA/TIS/Water/DTT (90:5:2.5:2.5, v/v/v/w). The cleavage reaction is typically carried out for 2-4 hours at room temperature.
The efficiency of pMeBzl removal is generally high under these standard conditions. The methyl group on the benzyl ring can slightly increase the acid lability compared to an unsubstituted benzyl group, potentially allowing for slightly milder cleavage conditions or shorter reaction times, which can be beneficial for sensitive peptides.
Experimental Protocol: A Representative Large-Scale Coupling Cycle
The following is a generalized protocol for the coupling of Boc-D-Pen(pMeBzl)-OHdcha in a large-scale solid-phase peptide synthesizer.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Boc-D-Pen(pMeBzl)-OHdcha
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (for Fmoc chemistry comparison, not used in this Boc protocol)
Procedure:
-
Resin Swelling: The peptidyl-resin is swelled in DMF for 1-2 hours in the reaction vessel.
-
Pre-activation: In a separate vessel, dissolve 3-5 equivalents of Boc-D-Pen(pMeBzl)-OHdcha and 3-5 equivalents of HOBt in DMF. Add 3-5 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Add 1-2 equivalents of DIPEA. The reaction is allowed to proceed for 2-4 hours at room temperature.
-
Monitoring: The coupling reaction is monitored using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative test indicates a complete reaction.
-
Washing: After a complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
Deprotection (Next Cycle): For the subsequent coupling cycle, the N-terminal Boc group is removed using a solution of TFA in DCM (typically 25-50%).
Caption: A typical SPPS cycle for Boc-D-Pen(pMeBzl)-OHdcha.
Conclusion: A Pragmatic Choice for Large-Scale Synthesis
The selection of Boc-D-Pen(pMeBzl)-OHdcha for the large-scale synthesis of penicillamine-containing peptides represents a pragmatic and often cost-effective choice within the framework of Boc chemistry.
Benefits:
-
Cost-Effectiveness: Generally more economical in bulk quantities compared to its Fmoc counterpart and some orthogonally protected alternatives.
-
Established Chemistry: The use of the pMeBzl group is well-established in Boc-based SPPS, with predictable deprotection profiles.
-
Good Stability: The dcha salt form enhances the stability and handling of the amino acid derivative.
Drawbacks:
-
Steric Hindrance: Like all penicillamine derivatives, it requires optimized and often more forceful coupling conditions, which can increase reagent consumption and cycle times.
-
Racemization Risk: The need for extended activation and coupling times elevates the risk of racemization, necessitating careful process control and analytical monitoring.
-
Lack of Orthogonality: The pMeBzl group is not orthogonal to the Boc group, meaning it is removed during the final cleavage step. This precludes its use in strategies requiring selective, on-resin disulfide bond formation.
Final Recommendation:
For large-scale manufacturing of linear peptides where the incorporation of D-penicillamine is desired for its conformational or stability-enhancing properties, and where a Boc-based strategy is employed, Boc-D-Pen(pMeBzl)-OHdcha offers a robust and economically viable solution.
However, for more complex peptides requiring selective disulfide bond formation or for processes where Fmoc chemistry is the established platform, the higher cost of alternatives like Boc-D-Pen(Acm)-OH or Fmoc-D-Pen(Trt)-OH may be justified by their enhanced synthetic flexibility.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific peptide sequence, the existing manufacturing infrastructure, and a comprehensive cost and process analysis that extends beyond the initial price of the raw material.
References
-
Gajewiak, J., Christensen, S. B., Dowell, C., Hararah, F., Fisher, F., Huynh, P. N., Olivera, B. M., & McIntosh, J. M. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of medicinal chemistry, 64(13), 9271–9278. [Link]
-
Aapptec. Boc-Cys(Acm)-OH [19746-37-3]. [Link]
-
Aapptec. Fmoc-D-Pen(Trt)-OH [201532-01-6]. [Link]
-
Immune Central. Boc-D-Pen(Acm)-OH. [Link]
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bachem Fmoc-Pen(Trt)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
Conformational Engineering: A Spectroscopic Comparison of L- and D-Penicillamine Containing Peptides
Executive Summary
In peptide drug discovery, the transition from a flexible linear sequence to a potent, selective macrocycle often hinges on conformational constraint.[1][2][3][4] Penicillamine (Pen,
This guide compares the spectroscopic signatures of L- and D-Penicillamine incorporated into peptide scaffolds.[4][5] It focuses on distinguishing their structural impacts using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), providing actionable protocols for validating secondary structure and disulfide bridge chirality.
The Stereochemical Imperative: Why Penicillamine?
The substitution of Cysteine (Cys) with Penicillamine (Pen) is not merely a chemical swap; it is a steric intervention.[4] The gem-dimethyl effect restricts the conformational space (
-
L-Penicillamine: In an all-L amino acid sequence, L-Pen introduces bulk without inverting the local chirality.[4] It tends to rigidify the existing fold but may destabilize certain tight turns due to steric clashes between the methyls and the backbone carbonyls.
-
D-Penicillamine: When introduced into an L-peptide backbone, D-Pen acts as a powerful turn inducer.[4] The inversion of chirality at the
-carbon, combined with the -dimethyl bulk, frequently stabilizes Type II -turns, a critical motif for receptor recognition (e.g., in opioid peptides like DPDPE).[4]
Diagram: The Conformational Restriction Workflow
The following diagram illustrates how Penicillamine substitution dictates the experimental workflow for structural validation.
Figure 1: Strategic workflow for evaluating Penicillamine substitutions. The choice of isomer dictates the downstream structural topology.[4]
Circular Dichroism (CD): The Global Validator
CD is the first-line method for distinguishing the impact of L- vs. D-Pen.[4] The spectra must be analyzed in two distinct regions: the peptide bond region (190–240 nm) and the disulfide region (250–300 nm).[4]
A. The Disulfide Sector Rule (250–300 nm)
Because Penicillamine is almost exclusively used in disulfide-bridged cyclic peptides, the chirality of the Cys-Pen or Pen-Pen bond is paramount.[4] The bulky methyl groups force the disulfide bridge into specific helicities to minimize steric strain.
| Feature | L-Pen Containing Bridge | D-Pen Containing Bridge | Interpretation |
| Helicity Preference | Typically M-Helicity (Left-handed) | Typically P-Helicity (Right-handed) | Dictated by steric minimization of methyls.[4] |
| CD Band (~260-270 nm) | Negative (-) Cotton Effect | Positive (+) Cotton Effect | Diagnostic of the S-S dihedral angle sign.[4] |
| Structural Implication | Ring closure often forces a "kinked" backbone.[4] | Ring closure often accommodates a | D-Pen allows tighter turns in L-backbones.[4] |
Critical Insight: In [D-Pen², D-Pen⁵]enkephalin (DPDPE), the presence of D-Pen forces the disulfide ring into a specific conformation that correlates with high
-opioid receptor selectivity.[4] A positive band at 270 nm confirms the P-helicity essential for bioactivity [1].[4]
B. The Amide Region (190–240 nm)
-
L-Pen Analogs: Often display spectra similar to the parent Cys-peptide but with reduced magnitude, indicating a "stiffening" of the random coil without a total fold shift.[4]
-
D-Pen Analogs: Frequently show a dramatic shift.[4] For example, the appearance of a minimum at ~205 nm and a shoulder at 220 nm is characteristic of Type II
-turns, which are stabilized by D-amino acids in positions or of the turn.[4]
NMR Spectroscopy: High-Resolution Conformational Constraints
While CD provides global topology, NMR validates the specific intramolecular locks created by Penicillamine.
A. Temperature Coefficients ( )
This is the most robust method to prove that a D-Pen substitution has stabilized a turn.[4]
-
Method: Measure amide proton (NH) chemical shifts in DMSO-
from 298K to 323K. -
Interpretation:
Comparison: D-Pen substitutions in L-peptides often result in low temperature coefficients for specific backbone amides, confirming the formation of a stable turn that L-Pen cannot access due to steric clashes.[4]
B. NOE Patterns and Rotamers
The gem-dimethyl groups of Pen provide intense singlet signals in
-
L-Pen: Strong NOEs are often observed between the Pen-methyls and the preceding alpha-proton (
), suggesting a distinct rotameric lock.[4] -
D-Pen: The chiral inversion alters the spatial arrangement, often showing NOEs between Pen-methyls and the succeeding amide proton (
), consistent with turn initiation.[4]
Experimental Protocols
Protocol 1: CD Analysis of Disulfide Chirality[4]
-
Objective: Determine P- vs M-helicity of the Pen-containing disulfide bridge.
-
Sample Prep: Dissolve lyophilized peptide in HPLC-grade water (or 10 mM Phosphate buffer, pH 7.0) to a concentration of 50–100
M. Note: Higher concentrations are needed for the 250-300 nm region due to the weak disulfide chromophore.[4] -
Instrument Settings:
-
Data Processing: Subtract solvent baseline. Smooth using Savitzky-Golay filter (window size 5-10 points).[4]
-
Analysis: Inspect 250–280 nm. Positive maxima = P-helicity; Negative minima = M-helicity.[4]
Protocol 2: NMR Temperature Coefficient Determination[4]
-
Objective: Identify intramolecular H-bonds stabilized by Pen.
-
Sample Prep: Dissolve 2–5 mg of peptide in 500
L of DMSO- (99.9% D). Avoid H2O/D2O initially to prevent exchange broadening of amides.[4] -
Acquisition:
-
Acquire 1D
H spectra at 25°C, 30°C, 35°C, 40°C, 45°C, and 50°C.[4] -
Reference to internal TMS or residual DMSO peak (2.50 ppm).
-
-
Analysis:
Comparative Data Summary
The following table summarizes the expected spectroscopic differences when substituting L-Cys with L-Pen or D-Pen in a cyclic peptide context.
| Parameter | L-Pen Substitution | D-Pen Substitution |
| Preferred Turn Type | Distorted Type I or Open Chain | Type II |
| Disulfide Chirality | M-Helicity (Negative CD @ 260nm) | P-Helicity (Positive CD @ 260nm) |
| Side Chain Rigidity | High (Rotamer constrained) | High (Rotamer constrained) |
| Bioactivity Impact | Often maintains agonist activity (if native is L) | Often induces super-agonist or antagonist profiles due to topology shift |
| Proteolytic Stability | Moderate increase | High increase (D-residue resistance) |
Diagram: Structural Logic of D-Pen
This diagram visualizes why D-Pen is preferred for turn stabilization in drug design.
Figure 2: The structural causality of D-Penicillamine.[4] The combination of inverted chirality and steric bulk forces the backbone into a turn conformation often inaccessible to L-isomers.[4]
References
-
Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors."[4] Proceedings of the National Academy of Sciences. [4]
-
Hruby, V. J. (1982). "Conformational restrictions of biologically active peptides via amino acid side chain groups."[3] Life Sciences.[3][4]
-
Yao, J., et al. (2021). "Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations."[7][8] RSC Advances.
-
Zheng, H., et al. (2015). "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides."[4] Journal of the American Chemical Society. [4]
-
Balaram, P. (1981). "Proton NMR studies of peptide conformations." Journal of Biosciences.[4]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral differentiation of l- and d-penicillamine by β-cyclodextrin: Investigated by IRMPD spectroscopy and theoretical simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Advanced Characterization of Boc-Protected Peptides via Mass Spectrometry
Executive Summary
The analysis of Boc (tert-butyloxycarbonyl)-protected peptides presents a unique paradox in mass spectrometry. While the Boc group is essential for specific solid-phase synthesis strategies (particularly for aggregation-prone or hydrophobic sequences), its lability renders it a "fragile" analyte in electrospray ionization (ESI) and MALDI.
Unlike free peptides, which follow predictable mobile proton-directed fragmentation (b- and y-series), Boc-protected peptides often exhibit dominant neutral losses (isobutylene and CO₂) that suppress sequence-informative ions. This guide provides a mechanistic breakdown of these fragmentation patterns, compares analytical performance against Fmoc/free alternatives, and establishes a self-validating protocol to distinguish between in-source degradation and genuine synthetic byproducts.
Part 1: The Mechanistic Baseline
To accurately interpret spectra, one must understand how the Boc group alters the Mobile Proton Model .
Ionization and Proton Mobility
In a standard free peptide, the N-terminal amine is the most basic site (proton affinity ~215 kcal/mol). In a Boc-protected peptide, the N-terminus is carbamylated, significantly reducing its basicity.
-
Consequence: Protons must localize on side chains (Arg, Lys, His).
-
The "Mute" Peptide: If a Boc-peptide lacks basic side chains (e.g., Boc-Ala-Leu-Val-OMe), it becomes difficult to protonate, often requiring sodiation (
) for detection.
The Fragmentation Cascade
The defining characteristic of Boc-peptide MS/MS is the McLafferty-like rearrangement . Before the peptide backbone receives enough energy to cleave (sequencing), the labile tert-butyl group is ejected.
Key Mass Shifts:
- : Loss of isobutylene (formation of carbamic acid).
- : Subsequent loss of CO₂ (formation of free amine).
- : Total loss of the Boc group.
Figure 1: The dominant fragmentation pathway of Boc-protected peptides. Note that sequencing ions (b/y) are often secondary to the neutral loss of the protecting group.
Part 2: Comparative Analysis
This section objectively compares Boc-protected peptides against Fmoc-protected and Free peptides in the context of Mass Spectrometry performance.
Performance Matrix
| Feature | Boc-Protected Peptide | Fmoc-Protected Peptide | Free Peptide |
| Ionization Efficiency | Low to Moderate. Reduced N-term basicity requires basic side chains or adduct formation ( | Low. The bulky fluorenyl group is highly hydrophobic but can suppress ionization in ESI. | High. Free N-terminus accepts protons readily. |
| Dominant Fragment | Neutral Loss. | Fmoc Cleavage. Loss of dibenzofulvene is common, but backbone fragmentation is often preserved better than Boc. | Backbone Cleavage. Distinct |
| Spectral Complexity | High. Mixture of protected, partially deprotected, and backbone fragments makes sequencing difficult. | Moderate. Fmoc is more stable than Boc in the gas phase, leading to cleaner spectra. | Low. Ideal for sequencing. |
| Source Stability | Poor. High risk of In-Source Decay (ISD) mimicking synthetic impurities. | Moderate. Can survive standard ESI source temperatures. | Stable. |
The "Energy Sink" Phenomenon
Boc groups act as an energy sink. When collision energy (CID) is applied, the weakest bond breaks first. The tert-butyl-oxygen bond is significantly weaker than the peptide amide bond.
-
Result: You may see a massive peak for
and very little sequence information. -
Solution: To sequence a Boc-peptide, you often must select the deprotected fragment (
) in an experiment, rather than fragmenting the parent ion directly.
Part 3: Experimental Protocols
Protocol: Distinguishing In-Source Decay from Synthetic Impurities
A common error is assuming a peak at
Objective: Validate if the deprotected species exists in the vial or is created in the mass spectrometer.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve sample in 50:50 Acetonitrile:Water .
-
CRITICAL: Do not use TFA (Trifluoroacetic acid). Even 0.1% TFA can deprotect Boc groups in solution over time. Use 0.1% Formic Acid or Ammonium Acetate if pH adjustment is needed.
-
-
Initial Scan (Hard vs. Soft):
-
Run 1 (Soft): Set ESI Source Temperature to <150°C and Cone Voltage/Fragmentor to minimum (e.g., 10-20V).
-
Run 2 (Hard): Increase Source Temperature to >350°C and Cone Voltage to high (e.g., 60-80V).
-
-
Data Interpretation:
-
If the
peak abundance increases significantly in Run 2 compared to Run 1, the deprotection is occurring in-source (Artifact). -
If the ratio of
remains constant across both runs, the deprotection occurred in the vial (Synthetic Impurity).
-
Protocol: Sequencing Boc-Peptides (MS³)
Since the Boc group falls off easily, standard MS/MS often fails. Use this "Pseudo-MS³" approach.
-
Isolation: Select the Boc-protected precursor
. -
Activation: Apply low collision energy (CE ~ 10-15 eV).
-
Goal: Induce loss of Boc (-100 Da) without shattering the backbone.
-
-
Re-Isolation (if using Ion Trap/Orbitrap): Isolate the fragment
. -
Fragmentation: Apply higher collision energy (CE ~ 25-35 eV) to this fragment.
-
Result: Clean
and series of the peptide sequence.[3]
-
Part 4: Troubleshooting & Decision Logic
Use this decision tree to guide your analysis when specific mass shifts are observed.
Figure 2: Diagnostic workflow for interpreting mass shifts in Boc-peptide analysis.
References
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link
- Harrison, A. G. (2009). Principles of Ionization and Fragmentation. In Mass Spectrometry of Peptides. CRC Press.
-
Reddy, P. N., et al. (2007).[4] Positive and negative ion electrospray tandem mass spectrometry of Boc-protected peptides. Journal of the American Society for Mass Spectrometry.[5] Link
-
Kolesanova, E. F., et al. (2025).[6] Comparison of Reagents for Fmoc-Group Removal. ResearchGate.[7][8] Link
-
Liang, Y., et al. (2017).[5][9] Collision-Induced Dissociation of Deprotonated Peptides.[5][9][10] Journal of the American Society for Mass Spectrometry.[5] Link
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Boc-D-Pen(pMeBzl)-OHdcha
Executive Hazard Assessment
Compound: Boc-D-Pen(pMeBzl)-OH·DCHA (Boc-D-Penicillamine(p-methylbenzyl)-OH dicyclohexylamine salt) CAS: 1021397-66-1 (Generic analog reference)
Handling this compound requires a bifurcated safety strategy. You are not merely handling a protected amino acid; you are handling a corrosive amine salt capable of immune sensitization.
The Dual-Hazard Mechanism
-
The DCHA Component (Immediate Acute Risk): Dicyclohexylamine (DCHA) is a secondary amine. Even in salt form, contact with moisture (sweat, mucous membranes) can lead to hydrolytic dissociation, releasing free DCHA.
-
The Penicillamine Moiety (Long-Term Chronic Risk): Penicillamine derivatives are documented sensitizers .
-
Physiological Impact:[1] Repeated sub-clinical exposure can prime the immune system (haptenization). Subsequent exposures may trigger anaphylactic-like reactions or severe contact dermatitis.
-
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes permeation resistance over simple barrier protection.
| PPE Category | Standard Specification | Critical Technical Requirement |
| Dermal (Hand) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Amine Resistance: DCHA can degrade latex. Nitrile provides splash protection, but organic solvents (DMF/DCM) used in synthesis facilitate amine permeation. Change outer gloves immediately upon splash. |
| Respiratory | Engineering Control Primary Chemical Fume Hood | Particulate Control: The solid salt forms dust easily. If hood work is impossible (strongly discouraged), a P100 respirator is required. N95 is insufficient for corrosive amine dusts. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for weighing fine corrosive powders. Goggles prevent dust migration to the tear ducts. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves (Optional) | Wrist Gap Coverage: The most common exposure point is the gap between the glove cuff and lab coat. Tyvek sleeves or extended-cuff gloves eliminate this vector. |
Operational Workflow & Protocols
Phase A: Pre-Operation Safety Checklist (The Self-Validating System)
Before opening the reagent bottle, verify the following:
-
Fume Hood Velocity: Verify face velocity is between 80–100 fpm .
-
Glove Integrity Test: Inflate the outer glove with air and compress to check for pinholes.
-
Neutralization Stage: Have a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize immediate spills of the amine salt.
Phase B: Weighing and Solubilization (Critical Control Point)
The highest risk of exposure occurs during the transfer of the solid.
-
Static Control: Use an anti-static gun or ionizer if available. Charged amine salts "fly," increasing inhalation risk.
-
The "Transfer Tunnel": Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, prepare a "transfer tunnel" using a secondary container to move the aliquot from the stock bottle to the balance.
-
Solvent Selection & Permeation:
-
Scenario: Dissolving in DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Risk:[1][3][4] DMF/DCM are carrier solvents. They will carry the DCHA through nitrile gloves in <5 minutes.
-
Protocol: If the solution touches your glove, do not wipe it. Remove the outer glove immediately and wash the inner glove with soap/water before re-gloving.
-
Phase C: Waste Disposal
Segregation is vital to prevent unexpected exothermic reactions in the waste drum.
-
Solid Waste: Dispose of contaminated weighing boats and paper in Hazardous Solid Waste . Label clearly as "Corrosive Solid (Amine Salt)."
-
Liquid Waste:
-
Do NOT mix with acidic waste streams (potential exotherm).[5]
-
Dispose in Basic Organic Waste or General Organic Waste (depending on facility protocols for amines).
-
Visualized Safety Workflow
The following diagram illustrates the "Check-Do-Verify" loop required for handling this compound.
Figure 1: Operational workflow emphasizing the "Reglove Loop" upon solvent contact, a critical step often overlooked in standard protocols.
Emergency Response Plan
| Incident | Immediate Action | Rationale |
| Skin Contact (Solid) | Brush off gently, then wash with soap/water for 15 mins. | Adding water to a large pile of amine salt on skin can cause a minor exotherm; remove bulk solid first. |
| Skin Contact (Solution) | Strip clothing immediately. Shower for 15 mins. | DMF/DCM carries the toxicant deep into the dermal layers. Speed is critical to prevent systemic absorption. |
| Eye Contact | Flush for 15 mins. Hold eyelids open. | Corrosive amines can cause permanent corneal opacity rapidly. |
| Spill (Benchtop) | Cover with absorbent pads. Neutralize with dilute Citric Acid. | Neutralization converts the volatile/corrosive amine into a stable, non-volatile salt for safer cleanup. |
References
-
MilliporeSigma. (2024). Safety Data Sheet: Dicyclohexylamine. Retrieved from
-
UCLA Environment, Health & Safety. (2025). Safety Tip: Sensitizers and Anaphylaxis in the Lab. Retrieved from
-
Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Dicyclohexylamine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
